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Grasshopper ketone

Cat. No.: B1253095
M. Wt: 224.30 g/mol
InChI Key: QMXLZUOHZGYGDY-JBGXHEPSSA-N
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Description

Grasshopper ketone is a member of the class of allenes that is cyclohexane substituted by 3-oxobut-1-en-1-ylidene, methyl, hydroxy, hydroxy, methyl and methyl groups at positions 1, 2, 2, 4, 6 and 6, respectively (the 2R,3R,4S-stereoisomer). It is isolated from the grasshopper, Romalea microptera. It has a role as a phytotoxin, a plant metabolite, an algal metabolite, an anti-inflammatory agent, a marine metabolite and an animal metabolite. It is a tertiary allylic alcohol, a member of cyclohexanols, a diol, a methyl ketone, a secondary alcohol, an enone and a member of allenes.
This compound has been reported in Schisandra sphenanthera, Inula japonica, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B1253095 Grasshopper ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one

InChI

InChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3/t6?,10-,13+/m0/s1

InChI Key

QMXLZUOHZGYGDY-JBGXHEPSSA-N

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C

Synonyms

grasshopper ketone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Grasshopper ketone, a unique allenic sesquiterpenoid first identified in the defensive secretions of the eastern lubber grasshopper, Romalea microptera. This document details the original experimental protocols for its extraction and purification, presents its key physicochemical and spectral data, and discusses the stereochemical assignment. Furthermore, a method for its racemic synthesis is provided, offering a comparative analytical standard. This guide is intended to serve as a foundational resource for researchers interested in the chemical ecology of insect defensive compounds and for professionals in drug development exploring novel natural product scaffolds.

Introduction

In 1968, a fascinating allenic sesquiterpenoid, later named this compound, was isolated from the defensive secretion of the eastern lubber grasshopper, Romalea microptera[1]. This compound represents a significant discovery in the field of chemical ecology, showcasing the intricate defensive mechanisms of insects. This compound, with its unique allenic functionality and cyclohexanone core, has since attracted interest for its potential biological activities and as a target for chemical synthesis. This guide provides a detailed technical account of its initial discovery and characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation. The key quantitative data for both the natural (-)-Grasshopper ketone and its synthetic racemate are summarized in Table 1.

PropertyNatural (-)-Grasshopper KetoneRacemic (±)-Grasshopper Ketone
Molecular Formula C₁₃H₂₀O₃C₁₃H₂₀O₃
Molecular Weight 224.141 g/mol (Calculated for C₁₃H₂₀O₃)224.142 g/mol (High-Resolution MS)[1]
Melting Point 128 °C[1]Not Reported
Optical Rotation Levorotatory (exact value not published)Optically inactive
UV λmax (EtOH) 233 nm[1]233 nm[1]
IR νmax (CHCl₃) 3600 (O-H), 3420 (O-H), 1945 (C=C=C), 1678 (C=O) cm⁻¹[1]3600, 3420, 1945, 1678 cm⁻¹[1]
¹H NMR (CDCl₃) δ 8.85 (3H), 8.64 (3H), 8.58 (3H), 8.34 (4H, m), 7.33 (3H), 5.71 (1H, m), 4.17 (1H)[1]δ 8.85 (3H), 8.64 (3H), 8.58 (3H), 8.34 (4H, m), 7.33 (3H), 5.71 (1H, m), 4.17 (1H)[1]
¹H NMR (CD₃COCD₃) Not Reportedδ 8.87 (3H), 8.62 (6H), 8.20 (4H, m), 7.87 (3H), 6.46 (1H, m), 4.33 (1H)[1]
High-Resolution MS Not Reportedm/e 224.142 (Found), 224.141 (Calculated for C₁₃H₂₀O₃)[1]

Experimental Protocols

Isolation of Natural (-)-Grasshopper Ketone

The following protocol is based on the original work by Meinwald et al. (1968) on the defensive secretion of Romalea microptera.

Workflow for the Isolation of this compound

G Figure 1. Isolation Workflow of this compound cluster_collection Collection cluster_extraction Extraction cluster_purification Purification cluster_product Final Product start Collection of Romalea microptera extraction Induce defensive secretion start->extraction Mechanical stimulation solvent_extraction Ether extraction of secretion extraction->solvent_extraction chromatography Chromatography on Florisil solvent_extraction->chromatography Elution with ether crystallization Crystallization from ether-pentane chromatography->crystallization end Pure (-)-Grasshopper Ketone crystallization->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Collection of Secretion: The defensive secretion from the grasshopper Romalea microptera is collected.

  • Extraction: The collected secretion is extracted with ether.

  • Chromatography: The ether extract is subjected to chromatography on Florisil. Elution with ether yields the crude this compound.

  • Crystallization: The crude product is crystallized from an ether-pentane mixture to afford pure, crystalline (-)-Grasshopper ketone.

Synthesis of Racemic (±)-Grasshopper Ketone

The following protocol for the synthesis of the racemic form of this compound is based on the work of Russell and Weedon (1969).

Synthetic Pathway to Racemic this compound

G Figure 2. Synthesis of Racemic this compound cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product butynol But-3-yn-2-ol grignard Grignard Reaction butynol->grignard diketone 2,6,6-trimethylcyclohex-2-ene-1,4-dione diketone->grignard reduction Reduction with LiAlH₄ grignard->reduction Intermediate diol oxidation Selective oxidation with MnO₂ reduction->oxidation Allenic triol grasshopper_ketone Racemic (±)-Grasshopper Ketone oxidation->grasshopper_ketone

Caption: Synthesis of Racemic this compound.

Methodology:

  • Grignard Reaction: A Grignard reaction is performed between but-3-yn-2-ol and 2,6,6-trimethylcyclohex-2-ene-1,4-dione to yield the corresponding diol.

  • Reduction: The resulting diol is reduced with lithium aluminum hydride (LiAlH₄) to produce an allenic triol.

  • Selective Oxidation: The allenic triol is selectively oxidized in acetone with manganese dioxide to yield racemic (±)-Grasshopper ketone.

Structural Elucidation and Stereochemistry

The structure of this compound was initially proposed based on the comprehensive analysis of its spectral data. The presence of a diol was indicated by the hydroxyl stretches in the IR spectrum. The allenic group was identified by a characteristic IR absorption at 1945 cm⁻¹, and the conjugated ketone by an absorption at 1678 cm⁻¹. The ¹H NMR spectrum provided further evidence for the proposed carbon skeleton. The final structure was confirmed by the synthesis of the racemic compound, which exhibited identical spectral properties to the natural product[1].

The absolute configuration of natural (-)-Grasshopper ketone has been established as (2R,3R,4S)[2]. This determination was likely achieved through chiroptical methods such as Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy, which are powerful techniques for assigning the absolute stereochemistry of chiral molecules.

Logical Relationship for Stereochemical Assignment

G Figure 3. Stereochemical Assignment Logic cluster_data Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion spectral_data NMR, IR, MS, UV Data structure_elucidation Planar Structure Determination spectral_data->structure_elucidation chiroptical_data ORD / CD Data stereochem_analysis Comparison with known compounds / empirical rules chiroptical_data->stereochem_analysis absolute_config Absolute Configuration (2R,3R,4S) structure_elucidation->absolute_config stereochem_analysis->absolute_config

Caption: Stereochemical Assignment Logic.

Conclusion

The discovery and isolation of this compound from Romalea microptera marked a significant contribution to the field of natural products chemistry. The elucidation of its unique allenic structure and the subsequent development of a synthetic route have provided a solid foundation for further research. This technical guide consolidates the key findings and experimental methodologies from the original research, offering a valuable resource for scientists and researchers. Future investigations may focus on the biosynthesis of this compound, its ecological role, and the exploration of its potential pharmacological applications.

References

The Grasshopper Ketone Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a C13-apocarotenoid, is a significant secondary metabolite in plants, contributing to their chemical defense mechanisms and serving as a precursor to other biologically active compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key intermediates. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of plant pathways and the discovery of novel bioactive compounds.

Introduction

Apocarotenoids are a diverse class of signaling molecules and volatile compounds in plants, derived from the oxidative cleavage of carotenoids.[1] These molecules play crucial roles in plant development, stress responses, and interactions with the environment. This compound is a C13-apocarotenoid known for its presence in various plant species and its role as an anti-inflammatory agent and phytotoxin.[2] Its biosynthesis is intrinsically linked to the carotenoid pathway, originating from the cleavage of the xanthophyll neoxanthin.[3][4] Understanding the intricacies of this pathway is paramount for harnessing its potential in agriculture and medicine.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of its carotenoid precursor, neoxanthin, through the methylerythritol 4-phosphate (MEP) pathway and the subsequent carotenoid biosynthesis pathway. The final and key step is the enzymatic cleavage of neoxanthin.

Precursor Synthesis: From Isoprenoids to Neoxanthin

The journey to this compound begins with the synthesis of C40 carotenoids. The foundational steps occur within the plastids, primarily through the MEP pathway, which provides the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP).[5]

The dedicated carotenoid biosynthesis pathway commences with the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to yield phytoene.[5] A series of desaturation and isomerization reactions convert phytoene to lycopene.[6] Cyclization of lycopene by lycopene cyclases leads to the formation of α-carotene and β-carotene.[7]

The β-carotene branch is of particular importance for neoxanthin synthesis. β-carotene is hydroxylated to zeaxanthin, which is then epoxidized to violaxanthin by zeaxanthin epoxidase (ZEP).[6][7] Finally, neoxanthin synthase (NXS) catalyzes the conversion of violaxanthin to neoxanthin.[7] Evidence suggests that 9'-cis-neoxanthin is a major precursor for abscisic acid (ABA) and likely for other apocarotenoids as well.[8]

The Cleavage Reaction: Neoxanthin to this compound

The pivotal step in this compound formation is the oxidative cleavage of neoxanthin. This reaction is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1]

Key Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)

CCD1 is a cytosolic enzyme known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[1][9] In vitro studies have demonstrated that CCD1 from Arabidopsis thaliana (AtCCD1) can cleave neoxanthin to produce this compound.[7] This cleavage reaction yields a C14 dialdehyde and the C13 this compound.[7]

Regulation of the Pathway

The biosynthesis of this compound is regulated at multiple levels, from the expression of carotenoid biosynthetic genes to the activity of the final cleavage enzyme, CCD1.

  • Transcriptional Regulation: The genes encoding the enzymes of the carotenoid biosynthesis pathway, such as PSY, are subject to transcriptional regulation in response to developmental cues and environmental stresses.[9] Similarly, the expression of CCD1 genes is spatially and temporally regulated in different plant tissues. For instance, CCD1 is often highly expressed in flowers and fruits, contributing to the production of volatile apocarotenoids that act as attractants for pollinators and seed dispersers.[1][3]

  • Substrate Availability: The concentration of the precursor, neoxanthin, directly influences the rate of this compound synthesis. The levels of neoxanthin can fluctuate in response to light intensity and abiotic stress, as it is a key component of the xanthophyll cycle involved in photoprotection.[10][11]

  • Enzyme Activity: The catalytic activity of CCD1 is dependent on the presence of a non-heme iron cofactor.[12] The cellular redox state and the availability of molecular oxygen can therefore impact the efficiency of the cleavage reaction.

Quantitative Data

While the qualitative aspects of the this compound biosynthesis pathway are well-established, specific quantitative data on enzyme kinetics and metabolite concentrations are limited in the currently available literature. The following tables summarize the available qualitative information and highlight areas for future quantitative research.

Enzyme Substrate Product Cellular Localization Key References
Phytoene Synthase (PSY)Geranylgeranyl pyrophosphatePhytoenePlastid[5]
Zeaxanthin Epoxidase (ZEP)ZeaxanthinViolaxanthinPlastid[6][7]
Neoxanthin Synthase (NXS)ViolaxanthinNeoxanthinPlastid[7]
Carotenoid Cleavage Dioxygenase 1 (CCD1)NeoxanthinThis compoundCytosol[7][9]
Table 1: Key Enzymes and Reactions in the this compound Biosynthesis Pathway.
Parameter Data Availability Remarks
Enzyme Kinetics (Km, kcat for CCD1 with neoxanthin) Not explicitly available in reviewed literature.This is a significant knowledge gap. Determining these parameters is crucial for metabolic modeling and engineering efforts.
This compound Concentration in Plant Tissues Qualitative reports of presence in various species.Quantitative data across different plant organs and developmental stages is needed to understand the physiological roles of this compound.
Gene Expression Levels (CCD1) Reported for various species and tissues.Expression is generally high in floral and fruit tissues and can be induced by stress.
Table 2: Status of Quantitative Data for the this compound Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

In Vitro Assay for CCD1 Activity with Neoxanthin

This protocol is adapted from established methods for in vitro characterization of CCD enzymes.[6]

Materials:

  • Recombinant CCD1 enzyme (expressed in E. coli and purified)

  • Neoxanthin standard

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM FeSO4, 2 mM ascorbate, and 0.1% (w/v) Triton X-100)

  • Organic solvent for extraction (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)

  • GC-MS or LC-MS system for product analysis

Procedure:

  • Enzyme Preparation: Express and purify recombinant CCD1 protein from a suitable expression system like E. coli.

  • Substrate Preparation: Prepare a stock solution of neoxanthin in a suitable organic solvent (e.g., ethanol).

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer.

    • Add the purified CCD1 enzyme to the reaction mixture.

    • Initiate the reaction by adding the neoxanthin substrate. The final concentration of the organic solvent from the substrate stock should be kept low (e.g., <1%) to avoid enzyme denaturation.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the apocarotenoid products.

    • Repeat the extraction step to ensure complete recovery.

    • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a small volume of a suitable solvent for analysis.

    • Analyze the sample by GC-MS or LC-MS to identify and quantify the this compound produced. Use an authentic this compound standard for confirmation of retention time and mass spectrum.

Extraction and Quantification of this compound from Plant Tissues

This protocol is based on established methods for the analysis of volatile and non-volatile apocarotenoids from plant material.[8]

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle or a tissue homogenizer

  • Extraction solvent (e.g., methanol with 0.1% butylated hydroxytoluene (BHT))

  • Internal standard (e.g., a deuterated apocarotenoid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction:

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg).

    • Add the extraction solvent containing the internal standard.

    • Homogenize the sample thoroughly.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant. Repeat the extraction of the pellet to ensure complete recovery.

  • Sample Cleanup (Optional but Recommended):

    • Pass the combined supernatant through a conditioned SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a non-eluting solvent.

    • Elute the apocarotenoids with a suitable organic solvent.

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

    • Perform UHPLC-MS/MS analysis using a method optimized for the separation and detection of apocarotenoids.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Visualizations

Signaling Pathways and Experimental Workflows

Grasshopper_Ketone_Biosynthesis_Pathway MEP MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP Multiple Steps Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NXS GK This compound Neoxanthin->GK Oxidative Cleavage CCD1 CCD1 CCD1->Neoxanthin

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental_Workflow_Quantification Start Plant Tissue (e.g., Leaves, Flowers) Freezing Freeze in Liquid Nitrogen Start->Freezing Homogenization Homogenize Freezing->Homogenization Extraction Extract with Solvent (+ Internal Standard) Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for this compound Quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound from neoxanthin via the action of CCD1 represents a key branch of the complex apocarotenoid metabolic network in plants. While the core pathway has been elucidated, significant opportunities for further research exist, particularly in the quantitative characterization of the enzymatic steps and the in planta concentrations of this compound. A deeper understanding of the regulatory networks governing this pathway will be instrumental for the metabolic engineering of plants to produce valuable apocarotenoids for applications in agriculture, food technology, and pharmaceuticals. Future work should focus on obtaining detailed kinetic data for CCD1 with neoxanthin as a substrate and on quantifying this compound levels in a wider range of plant species and under various environmental conditions. Such data will be invaluable for building predictive models of apocarotenoid biosynthesis and for designing strategies to enhance the production of these important bioactive molecules.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids.[1] Chemically, it is an allenic ketone, specifically (3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-9-apo-beta-caroten-9-one.[2] This compound and its derivatives are of interest due to their roles as signaling molecules, aroma constituents, and potential as phytotoxins or anti-inflammatory agents.[2] This guide provides a comprehensive overview of the known natural sources, distribution, and biosynthesis of this compound, along with generalized experimental protocols for its isolation.

Natural Sources and Distribution

This compound has been identified in a diverse range of organisms, from insects to various plant species. It often occurs in its free form or as a glycosidically bound precursor.[1][3]

Animal Sources

The compound derives its common name from its initial isolation from the defensive secretion of the Eastern lubber grasshopper, Romalea microptera.[2] In this insect, it is believed to function as a deterrent or a component of its chemical defense mechanism. The secretion of grasshoppers from the Chorthippus sp. has also been studied for its composition, revealing a complex mixture of compounds including amino acids, organic acids, and alcohols, though this compound was not specifically identified in this study.[4]

Plant Sources

This compound and its glycosides are distributed across various plant families. The presence in plants suggests a role as a plant metabolite, potentially involved in defense or as a byproduct of carotenoid metabolism.[2] A glycosidically bound form, this compound 3-O-primveroside, was notably isolated from the whole herbs of Sinocrassula indica (Crassulaceae).[3] Other documented plant sources include Schisandra sphenanthera and Inula japonica.[2]

Other Natural Occurrences

Beyond terrestrial plants and insects, this compound has been reported as a metabolite in marine organisms and algae, indicating a broad distribution across different ecosystems.[2] Its role in these organisms is less understood but may be related to signaling or defense.

Quantitative Data on Distribution

Quantitative data on the concentration of this compound in its natural sources is not widely available in the literature. Most studies focus on the identification and structural elucidation of the compound rather than its quantification. The table below summarizes the known sources.

Organism Family/Class Compound Form Concentration Data Reference(s)
Romalea micropteraRomaleidae (Insecta)Free formNot specified in literature[2]
Sinocrassula indicaCrassulaceae (Plantae)3-O-primverosideNot specified in literature[3]
Schisandra sphenantheraSchisandraceae (Plantae)Not specifiedNot specified in literature[2]
Inula japonicaAsteraceae (Plantae)Not specifiedNot specified in literature[2]
AlgaeAlgaeMetaboliteNot specified in literature[2]
Marine OrganismsVariousMetaboliteNot specified in literature[2]

Biosynthesis of this compound

This compound is a C13-norisoprenoid, a class of compounds biosynthesized from the enzymatic or photochemical degradation of C40 carotenoids.[1][5][6] The specific precursors for many C13-norisoprenoids are xanthophylls such as neoxanthin and violaxanthin.[7] The biosynthesis of the related and well-studied rose ketone, β-damascenone, proceeds through an allenic triol intermediate which is structurally similar to this compound, suggesting a parallel pathway.[5]

The proposed pathway begins with the oxidative cleavage of a carotenoid precursor like neoxanthin by a carotenoid cleavage dioxygenase (CCD) enzyme. This cleavage yields a C13 intermediate which then undergoes a series of enzymatic reactions including reduction and rearrangement to form the final allenic diol structure of this compound.

Biosynthesis of this compound Carotenoid C40 Carotenoid Precursor (e.g., Neoxanthin) Cleavage Oxidative Cleavage Carotenoid->Cleavage CCD Enzyme C13_intermediate C13-Apo-carotenoid Intermediate Cleavage->C13_intermediate Enzymatic_steps Enzymatic Reactions (Reduction, Isomerization) C13_intermediate->Enzymatic_steps GK This compound Enzymatic_steps->GK

Proposed biosynthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound are specific to the source matrix. However, a generalized workflow can be constructed based on standard natural product chemistry techniques, such as those used for the isolation of its glycoside from Sinocrassula indica.[3]

General Isolation Workflow

The process typically involves extraction from the biological material, followed by solvent partitioning to separate compounds by polarity, and subsequent chromatographic steps to purify the target compound.

Isolation Workflow for this compound Start Source Material (e.g., Plant tissue, Insect secretion) Extraction Extraction (e.g., with Methanol) Start->Extraction Partition Solvent-Solvent Partitioning (e.g., n-BuOH/H2O) Extraction->Partition Crude Crude Butanol Fraction Partition->Crude Column Column Chromatography (e.g., Silica Gel, ODS) Crude->Column Fractions Collected Fractions Column->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound (or Glycoside) HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Generalized workflow for the isolation and identification.
Methodological Details

  • Extraction : The source material (e.g., dried and powdered whole herbs of S. indica) is typically extracted with a polar solvent like methanol at room temperature.[3] This process is often repeated to ensure exhaustive extraction.

  • Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The fraction containing the target compound (in the case of the glycoside, the n-butanol fraction) is collected.[3]

  • Chromatographic Purification : The target-rich fraction is subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica (ODS). Elution is performed with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC) : Fractions from column chromatography are further purified using preparative HPLC to yield the pure compound.[8]

  • Structural Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[3][8]

  • Hydrolysis (for Glycosides) : If the isolated compound is a glycoside, enzymatic or acidic hydrolysis can be performed to release the aglycone (this compound) and identify the sugar moieties.[8]

Biological Role and Significance

This compound has been described as having multiple biological roles, depending on the organism in which it is found. It is classified as a phytotoxin, an anti-inflammatory agent, and a metabolite in plants, algae, marine organisms, and animals.[2] Its presence in the defensive secretions of Romalea microptera underscores its potential role in inter-species interactions.[2] As a C13-norisoprenoid, it belongs to a family of compounds known for their potent aroma and flavor characteristics, such as β-damascenone in roses and wine, suggesting potential applications in the fragrance and food industries.[1][5][9]

References

Grasshopper Ketone: An Insect-Derived Apocarotenoid with Potent Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Grasshopper ketone, a C13-apocarotenoid, is a fascinating secondary metabolite found in both the animal and plant kingdoms. Initially identified as an ant repellent in the grasshopper Romalea microptera, this allene-containing ketone has since been isolated from various plant and algal sources, revealing a range of biological activities. Of particular interest to the scientific and pharmaceutical communities is its potent anti-inflammatory action, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, chemical properties, and biological functions, with a special emphasis on its anti-inflammatory effects. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

This compound, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] Its unique chemical structure, characterized by a substituted cyclohexane ring and an allene functional group, is derived from the oxidative degradation of carotenoids, particularly neoxanthin.[2] While first discovered in an insect, its presence has also been documented in various plant species, including Schisandra sphenanthera and Inula japonica, as well as the brown alga Sargassum fulvellum.[1][3]

The biological role of this compound is multifaceted. In insects, it serves as a defensive allomone, repelling ants.[2] In the broader context of its biological activities, it has been identified as a phytotoxin, an anti-inflammatory agent, and a potential antioxidant.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a comprehensive resource to understand and explore its therapeutic potential.

Chemical and Physical Properties

This compound is a C13-apocarotenoid, a class of compounds formed by the cleavage of a larger carotenoid precursor. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.30 g/mol [1]
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one[1]
Class Allenic Ketone, Apocarotenoid[1][2]
Appearance Crystalline solid[2]

Biosynthesis

This compound is not synthesized de novo by grasshoppers but is rather a product of the metabolic processing of ingested plant material. The primary precursor is believed to be neoxanthin, a xanthophyll common in green leaves.[2] The biosynthesis is thought to proceed via an oxidative degradation of neoxanthin, although the specific enzymatic machinery in grasshoppers has not been fully elucidated.

The proposed biosynthetic pathway from neoxanthin to this compound is depicted below.

G Proposed Biosynthesis of this compound Neoxanthin Neoxanthin (from diet) Oxidative_Cleavage Oxidative Cleavage (Enzymatic Degradation) Neoxanthin->Oxidative_Cleavage Grasshopper_Ketone This compound Oxidative_Cleavage->Grasshopper_Ketone

Figure 1. Proposed biosynthetic pathway of this compound from neoxanthin.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its anti-inflammatory effect. Studies have shown that it can significantly reduce the inflammatory response in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In a dose-dependent manner, it reduces the secretion of nitric oxide (NO), as well as the cytokines interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]

The underlying mechanism for this anti-inflammatory action involves the suppression of two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1] this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, specifically ERK, JNK, and p38.[1] Simultaneously, it prevents the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]

The signaling pathways modulated by this compound are illustrated in the following diagrams.

G Inhibition of MAPK Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK MKK MKK MEKK->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Inflammation Inflammatory Response p_ERK->Inflammation p_JNK->Inflammation p_p38->Inflammation Grasshopper_Ketone This compound Grasshopper_Ketone->ERK Grasshopper_Ketone->JNK Grasshopper_Ketone->p38

Figure 2. MAPK signaling pathway inhibition by this compound.

G Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα p_IκBα p-IκBα IκBα->p_IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates p_IκBα->p65_p50 releases Proinflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Proinflammatory_Genes Grasshopper_Ketone This compound Grasshopper_Ketone->IKK

Figure 3. NF-κB signaling pathway inhibition by this compound.

Quantitative Data on Anti-inflammatory Activity
Biological EffectCell LineTreatmentConcentration RangeResultReference
NO Production Inhibition RAW 264.7LPS0.1 - 100 µg/mLDose-dependent reduction[1]
IL-6 Production Inhibition RAW 264.7LPS0.1 - 100 µg/mLSignificant reduction[1]
TNF-α Production Inhibition RAW 264.7LPS0.1 - 100 µg/mLSignificant reduction[1]
IL-1β Production Inhibition RAW 264.7LPS0.1 - 100 µg/mLSignificant reduction[1]
iNOS Protein Expression RAW 264.7LPS0.1 - 100 µg/mLDose-dependent inhibition[1]
COX-2 Protein Expression RAW 264.7LPS0.1 - 100 µg/mLDose-dependent inhibition[1]
ERK Phosphorylation RAW 264.7LPS0.1 - 100 µg/mLInhibition[1]
JNK Phosphorylation RAW 264.7LPS0.1 - 100 µg/mLInhibition[1]
p38 Phosphorylation RAW 264.7LPS0.1 - 100 µg/mLInhibition[1]
p65 Phosphorylation RAW 264.7LPS0.1 - 100 µg/mLInhibition[1]
Other Biological Activities

While the anti-inflammatory properties of this compound are the most extensively studied, preliminary evidence suggests other potential activities:

  • Antioxidant Activity: As an apocarotenoid, this compound may possess antioxidant properties, though quantitative data on the isolated compound is limited.

  • Antifeedant Activity: Its role as an ant repellent in grasshoppers suggests potential as a broader antifeedant, but further research is needed to quantify this effect against a range of insect pests.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound, synthesized from published literature.

Extraction and Isolation of this compound from Sargassum fulvellum

This protocol is adapted from the methods described for the isolation of this compound from the brown alga Sargassum fulvellum.[1]

Workflow Diagram:

G Extraction and Isolation Workflow for this compound Start Dried Sargassum fulvellum Extraction Ethanol Extraction Start->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Solvent_Partitioning Solvent Partitioning (n-hexane and water) Filtration_Concentration->Solvent_Partitioning Hexane_Fraction n-Hexane Fraction Solvent_Partitioning->Hexane_Fraction Column_Chromatography Silica Gel Column Chromatography Hexane_Fraction->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification End Purified this compound Purification->End G Anti-inflammatory Assay Workflow Start RAW 264.7 Cell Culture Seeding Seed cells in plates Start->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation Analysis Analyze Supernatant and Cell Lysate Incubation->Analysis NO_Assay NO Assay (Griess Reagent) Analysis->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Analysis->Cytokine_Assay Western_Blot Western Blot (Protein Expression and Phosphorylation) Analysis->Western_Blot

References

The Genesis of a Defensive Aroma: A Technical Guide to the Biosynthetic Precursors of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This technical guide delves into the biosynthetic origins of Grasshopper ketone, a C13-apocarotenoid notable for its role as a defensive agent in the grasshopper Romalea microptera and as a constituent of various plants. This document provides a comprehensive overview of the potential biosynthetic precursors, the enzymatic pathways involved, and detailed experimental protocols relevant to its study. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development.

Executive Summary

This compound is a fascinating natural product derived from the oxidative cleavage of carotenoids. Its biosynthesis is intrinsically linked to the well-established carotenoid pathway, with the xanthophyll neoxanthin being its most direct precursor. The enzymatic cleavage is carried out by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). While the precise CCD responsible for the formation of this compound from neoxanthin has not been definitively identified in the current literature, evidence points towards members of the CCD family that are known to cleave carotenoids at the 9,10 and 9',10' positions. This guide will explore the biosynthetic cascade from primary metabolites to neoxanthin and the subsequent cleavage reaction, providing a robust framework for future research and biotechnological applications.

The Carotenoid Biosynthetic Pathway: Paving the Way for this compound

The journey to this compound begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol 4-phosphate (MEP) pathway in plants and some microorganisms.

The key stages leading to the direct precursor of this compound are:

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): A series of prenyltransferase enzymes catalyze the sequential condensation of IPP and DMAPP to form the C20 compound, geranylgeranyl pyrophosphate (GGPP). This is the entry point into the carotenoid pathway.

  • Synthesis of Phytoene: Two molecules of GGPP are condensed head-to-head by the enzyme phytoene synthase (PSY) to produce the first C40 carotenoid, 15-cis-phytoene.

  • Desaturation and Isomerization to Lycopene: A series of desaturases, including phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) , introduce conjugated double bonds, and isomerases convert the molecule into the red-colored all-trans-lycopene.

  • Cyclization and Hydroxylation to Xanthophylls: Lycopene undergoes cyclization at one or both ends by lycopene cyclases (LCY-β and LCY-ε) to form α- and β-carotene. Subsequent hydroxylation by carotene hydroxylases yields various xanthophylls.

  • Formation of Violaxanthin and Neoxanthin: The pathway proceeds through the epoxidation of zeaxanthin by zeaxanthin epoxidase (ZEP) to form violaxanthin. Finally, neoxanthin synthase (NSY) isomerizes violaxanthin to produce 9'-cis-neoxanthin, the direct precursor to this compound.

The Crucial Cleavage: From Neoxanthin to this compound

The final and defining step in the biosynthesis of this compound is the oxidative cleavage of 9'-cis-neoxanthin. This reaction is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD).

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a large family of non-heme iron(II)-dependent enzymes that catalyze the cleavage of double bonds in the polyene chain of carotenoids, leading to the formation of a diverse array of apocarotenoids. These products have various biological functions, including roles as hormones (e.g., abscisic acid), signaling molecules, and aroma compounds.

While the specific CCD that produces this compound has not been unequivocally identified, members of the CCD1 and CCD4 families are strong candidates. These enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, which would yield a C13 ketone (like this compound) and a C27 dialdehyde from a C40 precursor like neoxanthin. In contrast, the well-characterized 9-cis-epoxycarotenoid dioxygenases (NCEDs) cleave 9'-cis-neoxanthin at the 11,12 position to produce xanthoxin, the precursor to the plant hormone abscisic acid.

Quantitative Data on Carotenoid Cleavage Dioxygenase Activity

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
ZmCCD1β-carotene15.2 ± 2.10.04 ± 0.0022.6 x 103Zea mays(Vogel et al., 2008)
ZmCCD1Zeaxanthin12.5 ± 1.80.05 ± 0.0034.0 x 103Zea mays(Vogel et al., 2008)
AtCCD79-cis-β-carotene2.5 ± 0.50.12 ± 0.014.8 x 104Arabidopsis thaliana(Bruno et al., 2016)
VP14 (NCED)9-cis-violaxanthin47 ± 50.11 ± 0.012.3 x 103Zea mays(Schwartz et al., 1997)

Note: The data presented are for analogous reactions and not the direct synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for In Vitro Assay of Carotenoid Cleavage Dioxygenase Activity

This protocol describes a general method for testing the activity of a CCD enzyme with a carotenoid substrate, which can be adapted for studying the cleavage of neoxanthin.

1. Materials:

  • Purified recombinant CCD enzyme

  • Neoxanthin substrate (dissolved in a minimal amount of acetone or ethanol)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM ascorbate, 10 µM FeSO4, 0.05% (v/v) Triton X-100

  • Catalase (to remove hydrogen peroxide)

  • Reaction tubes (amber or covered in foil to protect from light)

  • Ethyl acetate or other suitable organic solvent for extraction

  • HPLC or GC-MS for product analysis

2. Procedure:

  • Prepare the neoxanthin substrate solution by dissolving it in a small volume of acetone and then diluting it into the assay buffer containing Triton X-100 to form micelles. The final concentration of the organic solvent should be kept below 1%.

  • In a light-protected microcentrifuge tube, combine the assay buffer, catalase, and the neoxanthin substrate solution.

  • Initiate the reaction by adding the purified CCD enzyme. For a negative control, use a reaction mixture with heat-inactivated enzyme or without the enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 1-2 hours) with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the products.

  • Centrifuge to separate the phases and carefully collect the upper organic phase.

  • Repeat the extraction of the aqueous phase to ensure complete recovery of the apocarotenoid products.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent for analysis by HPLC or GC-MS to identify and quantify this compound.

Protocol for Heterologous Expression and Purification of a Plant CCD in E. coli

This protocol outlines the steps for producing a plant CCD enzyme in a bacterial expression system.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the CCD gene insert (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

2. Procedure:

  • Transform the expression vector containing the CCD gene into competent E. coli cells.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37 °C.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37 °C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CCD protein with elution buffer.

  • Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Grasshopper_Ketone_Biosynthesis cluster_0 MEP Pathway cluster_1 Carotenoid Pathway cluster_2 Apocarotenoid Formation IPP IPP GGPP GGPP IPP->GGPP Prenyl-transferases DMAPP DMAPP DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS Zeaxanthin Zeaxanthin Lycopene->Zeaxanthin LCY-β, CHY Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Grasshopper_Ketone Grasshopper_Ketone Neoxanthin->Grasshopper_Ketone CCD (e.g., CCD1/4)

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow Start Start Heterologous_Expression Heterologous Expression of CCD in E. coli Start->Heterologous_Expression Purification Purification of CCD (e.g., Ni-NTA) Heterologous_Expression->Purification In_Vitro_Assay In Vitro Assay with Neoxanthin Substrate Purification->In_Vitro_Assay Extraction Product Extraction (Ethyl Acetate) In_Vitro_Assay->Extraction Analysis Analysis by HPLC or GC-MS Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for the analysis of this compound biosynthesis.

Conclusion and Future Directions

This guide has provided a detailed overview of the potential biosynthetic precursors and pathways leading to the formation of this compound. The central role of carotenoids, particularly neoxanthin, as the direct precursor is well-established, as is the involvement of Carotenoid Cleavage Dioxygenases in the final cleavage step.

Future research should focus on the definitive identification and characterization of the specific CCD enzyme responsible for the conversion of neoxanthin to this compound. This will involve screening candidate CCDs, particularly from the CCD1 and CCD4 families, for their activity with neoxanthin. Furthermore, the elucidation of the precise reaction mechanism and the determination of the kinetic parameters of this enzyme will be crucial for a complete understanding of this biosynthetic pathway. Such knowledge will not only advance our fundamental understanding of plant and insect biochemistry but also open up possibilities for the biotechnological production of this and other valuable apocarotenoids for various applications, including in the pharmaceutical and fragrance industries.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a fascinating allenic natural product first isolated from the grasshopper Romalea microptera, possesses a unique stereochemical architecture that has been a subject of interest since its discovery. This guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, presenting key spectroscopic and chiroptical data, detailing relevant experimental methodologies, and exploring its biological significance. The established absolute configuration of the naturally occurring levorotatory enantiomer is 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one . This document consolidates the available data to serve as a technical resource for researchers in natural product chemistry, stereochemistry, and pharmacology.

Introduction

This compound is a C13-terpenoid notable for its unusual allenic functional group, a structural feature that imparts axial chirality. First reported by Meinwald et al. in 1968, this metabolite is a key defensive secretion of the grasshopper Romalea microptera.[1] Beyond its role in chemical defense, this compound has been identified in various plant and algal species and has demonstrated significant biological activities, including phytotoxic and anti-inflammatory effects.

The molecule contains two stereogenic centers on its cyclohexanone ring and an axis of chirality due to the allene group. The complete stereochemical elucidation is therefore crucial for understanding its biological function and for guiding synthetic efforts.

Absolute Configuration

The absolute configuration of the naturally occurring (-)-Grasshopper ketone has been established as 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one .[2] This structure is defined by the R-configuration at the C-2 tertiary alcohol and the S-configuration at the C-4 secondary alcohol of the cyclohexane ring. The stereochemistry of the allenic bond is also defined by this nomenclature, though the specific axial chirality descriptor (aR or aS) is not explicitly stated in the IUPAC name.

While the absolute configuration is widely accepted and cited, the primary reference for its definitive determination by X-ray crystallography could not be located in the conducted literature search. The initial structural elucidation was based on spectroscopic methods and chemical degradation.

Quantitative Spectroscopic and Chiroptical Data

NMR Spectroscopic Data for Natural this compound

The following ¹H and ¹³C NMR data were reported for this compound obtained via enzymatic hydrolysis of its 3-O-primveroside isolated from Sinocrassula indica.

Table 1: ¹H and ¹³C NMR Data for Natural this compound

Position δC (ppm) δH (ppm, mult., J in Hz)
1 208.2 -
2 99.8 5.82 (q, 2.8)
3 197.8 -
4 100.5 5.30 (q, 2.8)
1' 111.4 -
2' 71.0 -
3' 46.8 1.80 (d, 13.5), 1.65 (dd, 13.5, 12.5)
4' 68.0 4.30 (m)
5' 47.9 1.85 (dd, 12.5, 5.0), 1.70 (dd, 12.5, 12.5)
6' 35.8 -
Me-2' 29.9 1.25 (s)
Me-6' (ax) 31.0 1.05 (s)
Me-6' (eq) 28.2 1.02 (s)

| Me-1 | 29.8 | 2.25 (s) |

Spectroscopic Data for Racemic this compound

The synthesis of racemic this compound by Russell and Weedon in 1969 provided key data that supported the proposed structure of the natural product.[1]

Table 2: Spectroscopic Data for Synthetic Racemic this compound [1]

Technique Data
UV (EtOH) λmax 233 nm
IR (CHCl₃) 3600 (O-H), 1945 (C=C=C), 1678 (C=O) cm⁻¹
¹H NMR (CDCl₃) δ 1.15 (3H), 1.22 (3H), 1.32 (3H), 2.18 (3H), 4.30 (1H, m), 5.85 (1H)

| Mass Spec (m/e) | 224.142 (M⁺; C₁₃H₂₀O₃ requires 224.141) |

Experimental Protocols

Isolation of Natural this compound

The original isolation of this compound was from the defensive secretion of the grasshopper Romalea microptera. While the full text of the 1968 publication by Meinwald et al. detailing the original protocol was not accessible for this review, subsequent isolations from plant sources have been described. A general workflow for the isolation from plant material involves:

G Plant_Material Dried Plant Material Extraction Methanol Extraction Plant_Material->Extraction Concentration Concentration in vacuo Extraction->Concentration Partitioning Solvent Partitioning (e.g., n-Hexane, EtOAc, BuOH) Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Hydrolysis Enzymatic Hydrolysis (if isolated as glycoside) Purification->Hydrolysis optional Isolated_GK Pure this compound Purification->Isolated_GK Hydrolysis->Isolated_GK

Caption: General workflow for the isolation of this compound.

Synthesis of Racemic this compound

The first total synthesis of racemic this compound was reported by Russell and Weedon in 1969.[1] The key steps involved the construction of an allenic triol followed by selective oxidation. A simplified representation of this synthesis is provided below.

G cluster_0 Synthesis of Allenic Triol cluster_1 Final Oxidation Step A Cyclic Ketone Precursor B Grignard Reaction with But-3-yn-2-ol A->B C Epoxidation B->C D LiAlH4 Reduction C->D E Allenic Triol D->E F Selective Oxidation (MnO₂) E->F G Racemic This compound F->G

Caption: Key stages in the 1969 synthesis of racemic this compound.

Biological Activity: Anti-inflammatory Signaling Pathway

This compound has been shown to exhibit significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Its mechanism of action involves the inhibition of key pro-inflammatory signaling cascades.

This compound dose-dependently suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, and prevents the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.

The diagram below illustrates the points of intervention of this compound in this inflammatory pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway IκBα Degradation TLR4->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression p65 NF-κB (p65) Translocation NFkB_Pathway->p65 p65->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Enzymes iNOS, COX-2 Gene_Expression->Enzymes GK This compound GK->MAPK_Pathway GK->p65

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique allenic structure and its stereochemical complexity. The absolute configuration, 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one , is well-established in chemical literature. The available NMR and other spectroscopic data provide a solid foundation for its characterization. Furthermore, its demonstrated anti-inflammatory activity through the inhibition of the MAPK and NF-κB pathways highlights its potential as a lead compound for drug development.

References

Spectroscopic Profile of Grasshopper Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] Isolated from various sources including the grasshopper Romalea microptera, this compound has garnered interest due to its potential biological activities.[1] This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, essential for its identification, characterization, and further research in drug development and natural product chemistry.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₂₀O₃[1]

  • Molecular Weight: 224.30 g/mol [1]

  • Exact Mass: 224.141 g/mol [1]

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H-NMR (Proton NMR) Data

The ¹H-NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.90s1HH-8
4.98m1HH-3
2.22s3HH-10
1.83d (J=14.0 Hz)1HH-4a
1.70s3HH-11
1.63d (J=14.0 Hz)1HH-4b
1.15s3HH-12
1.09s3HH-13

¹³C-NMR (Carbon NMR) Data

The ¹³C-NMR spectrum provides information about the different carbon environments within this compound.

Chemical Shift (δ) ppmCarbon TypeAssignment
208.1CC-7
197.8CC-9
100.5CHC-8
95.9CC-6
78.8CC-2
67.9CHC-3
49.9CH₂C-4
41.5CC-1
31.5CH₃C-12
29.9CH₃C-13
28.1CH₃C-10
24.5CH₃C-11
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, allenic, and carbonyl groups.

Frequency (cm⁻¹)Description
3450O-H stretching (hydroxyl groups)
1945C=C=C stretching (allenic group)
1673C=O stretching (conjugated ketone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

m/zInterpretation
224.141Molecular Ion [M]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • ¹H-NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C-NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

    • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

    • The data is typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation NaturalSource Natural Source (e.g., Grasshopper) Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry (HRMS, Fragmentation) PureCompound->MS DataIntegration Data Integration & Analysis NMR->DataIntegration IR->DataIntegration MS->DataIntegration Structure Structure Confirmation DataIntegration->Structure

Figure 1. General workflow for the isolation and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Grasshopper Ketone using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone is a naturally occurring allenic ketone that has been identified as a component of the defensive secretions of the eastern lubber grasshopper, Romalea microptera.[1] This compound and other terpenoids found in insect secretions are of significant interest to researchers in chemical ecology, drug development, and pest management due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices.[2][3] These application notes provide detailed protocols for the extraction and GC-MS analysis of this compound.

Data Presentation

While the qualitative presence of this compound in Romalea microptera is established, a thorough review of scientific literature did not yield specific quantitative data on its concentration in grasshopper tissues or secretions. However, the following table is provided as a template for researchers to populate with their own quantitative findings. The subsequent protocols detail the methodology for obtaining such quantitative data using an internal standard.

Sample TypeGrasshopper SpeciesConcentration of this compound (ng/g or ng/µL)Standard DeviationAnalytical MethodReference
Defensive SecretionRomalea micropteraData not available in literatureN/AGC-MS with Internal Standard(Internal Data)
HemolymphRomalea micropteraData not available in literatureN/AGC-MS with Internal Standard(Internal Data)
Whole Body HomogenateRomalea micropteraData not available in literatureN/AGC-MS with Internal Standard(Internal Data)

Experimental Protocols

Sample Collection and Preparation

The collection and preparation method will depend on the specific research question. Two primary methods are outlined below: collection of defensive secretions and whole-body extraction.

1.1. Collection of Defensive Secretions

The defensive secretion of Romalea microptera is a froth expelled from the metathoracic spiracles when the grasshopper is agitated.[1][4]

  • Materials:

    • Live Romalea microptera specimens

    • Glass capillary tubes or a small glass vial

    • Solvent (e.g., hexane or dichloromethane)

    • Internal Standard (e.g., n-alkane such as C15 or a commercially available deuterated terpenoid standard)

  • Protocol:

    • Gently hold the grasshopper and induce the defensive secretion by applying light pressure to the thorax.

    • Collect the secreted froth directly into a pre-weighed glass vial containing a known volume of solvent (e.g., 100 µL of hexane).

    • Immediately cap the vial to prevent the evaporation of volatile compounds.

    • Reweigh the vial to determine the mass of the collected secretion.

    • Spike the sample with a known concentration of an internal standard for quantitative analysis.

    • The sample is now ready for GC-MS analysis.

1.2. Whole Body Extraction

This method is suitable for analyzing the total amount of this compound within an individual insect.

  • Materials:

    • Romalea microptera specimens (frozen at -80°C)

    • Mortar and pestle or a homogenizer

    • Extraction solvent (e.g., hexane or a 1:1 mixture of hexane and acetone)

    • Anhydrous sodium sulfate

    • Centrifuge and centrifuge tubes

    • Internal Standard

  • Protocol:

    • Weigh a frozen grasshopper specimen.

    • In a fume hood, homogenize the entire insect in a pre-chilled mortar and pestle with the extraction solvent (e.g., 5 mL of hexane per gram of tissue).

    • Transfer the homogenate to a centrifuge tube.

    • Spike the homogenate with a known concentration of an internal standard.

    • Vortex the mixture for 2 minutes and then sonicate for 10 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for GC-MS analysis.

GC-MS Analysis Protocol

The following parameters are a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of terpenoids.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C13H20O3, MW: 224.3 g/mol ), characteristic ions should be selected for SIM mode based on the fragmentation pattern observed in the full scan mass spectrum.

Data Analysis and Quantification
  • Qualitative Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching the spectrum against a reference library (e.g., NIST).

  • Quantitative Analysis: For quantification, create a calibration curve using a series of known concentrations of a this compound standard, each spiked with the same concentration of the internal standard. Plot the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Grasshopper Specimen (Romalea microptera) secretion Defensive Secretion Collection start->secretion extraction Whole Body Extraction start->extraction spike_is Spike with Internal Standard secretion->spike_is extraction->spike_is concentrate Concentration (if necessary) spike_is->concentrate gcms_analysis GC-MS Analysis concentrate->gcms_analysis qualitative Qualitative Analysis (Identification) gcms_analysis->qualitative quantitative Quantitative Analysis (Calibration Curve) gcms_analysis->quantitative results Results qualitative->results quantitative->results

Caption: Workflow for the extraction and GC-MS analysis of this compound.

Signaling_Pathway_Placeholder cluster_biosynthesis Putative Biosynthetic Pathway of this compound cluster_function Defensive Function precursor Dietary Precursors (e.g., Carotenoids) intermediate1 Metabolic Intermediate A precursor->intermediate1 Enzymatic Conversion intermediate2 Metabolic Intermediate B intermediate1->intermediate2 Enzymatic Steps grasshopper_ketone This compound intermediate2->grasshopper_ketone Final Enzymatic Conversion repellence Repellence / Antifeedant Effect grasshopper_ketone->repellence predator Predator repellence->predator

Caption: Putative biosynthesis and defensive function of this compound.

References

Application Notes and Protocols for Grasshopper Ketone Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, primarily acetoacetate and 3-hydroxybutyrate, are crucial energy substrates mobilized during periods of high energy demand, such as flight and starvation. In insects, the fat body, analogous to the vertebrate liver, is the primary site of ketogenesis. Understanding the dynamics of ketone body metabolism in grasshoppers can provide valuable insights into their physiological and metabolic responses to environmental stressors. This document provides a detailed protocol for the extraction and quantification of ketone bodies from grasshopper hemolymph.

Data Presentation

The following table summarizes the quantitative data on ketone body concentrations in the hemolymph of the desert locust, Schistocerca gregaria, a closely related species to grasshoppers, under different physiological conditions. This data is adapted from Bailey et al. (1971).

Physiological StateAcetoacetate (μmol/mL)3-Hydroxybutyrate (μmol/mL)
Fed0.08 ± 0.010.03 ± 0.01
Starved (48h)0.25 ± 0.030.04 ± 0.01

Experimental Protocols

This section details the methodologies for hemolymph collection, sample preparation, and the enzymatic determination of acetoacetate and 3-hydroxybutyrate.

Grasshopper Hemolymph Collection

This protocol is adapted from methods used for locusts and is suitable for most grasshopper species.

Materials:

  • Live grasshoppers (e.g., Schistocerca americana, Melanoplus differentialis)

  • Microcentrifuge tubes (1.5 mL)

  • Capillary tubes (heparinized or non-heparinized)

  • Fine-tipped scissors or a sterile needle

  • Ice

  • Centrifuge

Procedure:

  • Immobilize the grasshopper by placing it on ice for 5-10 minutes.

  • Carefully make a small incision at the base of a metathoracic leg using fine-tipped scissors or pierce the membrane with a sterile needle.

  • As a droplet of hemolymph forms, collect it using a capillary tube. Avoid excessive pressure on the abdomen to prevent contamination from gut contents.

  • Dispense the collected hemolymph into a pre-chilled 1.5 mL microcentrifuge tube kept on ice.

  • To remove hemocytes and other cellular debris, centrifuge the collected hemolymph at 2000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to a new pre-chilled microcentrifuge tube. The hemolymph plasma is now ready for deproteinization.

Deproteinization of Hemolymph Samples

This protocol utilizes perchloric acid (PCA) to precipitate proteins, which can interfere with subsequent enzymatic assays.

Materials:

  • Hemolymph plasma

  • Perchloric acid (PCA), 6% (w/v), ice-cold

  • Potassium hydroxide (KOH), 3 M, ice-cold

  • Microcentrifuge

  • pH indicator strips or a micro-pH electrode

Procedure:

  • To 100 µL of hemolymph plasma in a microcentrifuge tube, add 100 µL of ice-cold 6% PCA.

  • Vortex the mixture thoroughly for 10 seconds to ensure complete protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean, pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by adding small aliquots of ice-cold 3 M KOH. Monitor the pH using pH strips or a micro-pH electrode until it reaches 6.5-7.5. The addition of KOH will precipitate potassium perchlorate.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Transfer the deproteinized and neutralized supernatant to a new tube. This sample is now ready for ketone body analysis.

Enzymatic Determination of Acetoacetate and 3-Hydroxybutyrate

This protocol is based on the 3-hydroxybutyrate dehydrogenase (HBDH) enzyme reaction and can be performed using a spectrophotometer-equipped plate reader. The reactions for both ketone bodies are based on the same reversible reaction, with the pH of the buffer determining the direction of the reaction.

Principle: The quantification of 3-hydroxybutyrate and acetoacetate is based on the following reversible reaction catalyzed by 3-hydroxybutyrate dehydrogenase (HBDH):

  • 3-Hydroxybutyrate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺

For 3-hydroxybutyrate determination, the reaction is driven to the right at an alkaline pH (e.g., pH 8.5-9.5), and the increase in absorbance at 340 nm due to the formation of NADH is measured. For acetoacetate determination, the reaction is driven to the left at a neutral pH (e.g., pH 7.0), and the decrease in absorbance at 340 nm due to the oxidation of NADH is measured.

Materials:

  • Deproteinized hemolymph sample

  • Acetoacetate and 3-hydroxybutyrate standards

  • For 3-Hydroxybutyrate Assay:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • NAD⁺ solution (e.g., 20 mM in assay buffer)

    • 3-Hydroxybutyrate Dehydrogenase (HBDH) enzyme

  • For Acetoacetate Assay:

    • Assay Buffer (e.g., 100 mM Phosphate buffer, pH 7.0)

    • NADH solution (e.g., 2 mM in assay buffer)

    • 3-Hydroxybutyrate Dehydrogenase (HBDH) enzyme

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure for 3-Hydroxybutyrate Measurement:

  • Prepare a standard curve using 3-hydroxybutyrate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer (pH 8.5)

    • 20 µL of NAD⁺ solution

    • 20 µL of deproteinized sample or standard

  • Mix gently and incubate for 5 minutes at room temperature.

  • Read the initial absorbance (A₁) at 340 nm.

  • Add 10 µL of HBDH enzyme to each well.

  • Incubate the plate at room temperature for 30-60 minutes, or until the reaction is complete.

  • Read the final absorbance (A₂) at 340 nm.

  • Calculate the change in absorbance (ΔA = A₂ - A₁) for each sample and standard.

  • Plot the ΔA for the standards against their concentrations to create a standard curve.

  • Determine the concentration of 3-hydroxybutyrate in the samples from the standard curve.

Procedure for Acetoacetate Measurement:

  • Prepare a standard curve using acetoacetate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer (pH 7.0)

    • 20 µL of NADH solution

    • 20 µL of deproteinized sample or standard

  • Mix gently and incubate for 5 minutes at room temperature.

  • Read the initial absorbance (A₁) at 340 nm.

  • Add 10 µL of HBDH enzyme to each well.

  • Incubate the plate at room temperature for 15-30 minutes, or until the reaction is complete.

  • Read the final absorbance (A₂) at 340 nm.

  • Calculate the change in absorbance (ΔA = A₁ - A₂) for each sample and standard.

  • Plot the ΔA for the standards against their concentrations to create a standard curve.

  • Determine the concentration of acetoacetate in the samples from the standard curve.

Visualizations

Experimental Workflow

experimental_workflow grasshopper Grasshopper hemolymph Hemolymph Collection grasshopper->hemolymph centrifuge1 Centrifugation (2000 x g, 10 min, 4°C) hemolymph->centrifuge1 plasma Hemolymph Plasma centrifuge1->plasma deproteinization Deproteinization (PCA) plasma->deproteinization centrifuge2 Centrifugation (12,000 x g, 10 min, 4°C) deproteinization->centrifuge2 supernatant1 Supernatant centrifuge2->supernatant1 neutralization Neutralization (KOH) supernatant1->neutralization centrifuge3 Centrifugation (12,000 x g, 5 min, 4°C) neutralization->centrifuge3 final_sample Deproteinized Hemolymph centrifuge3->final_sample analysis Ketone Body Analysis (Enzymatic Assay) final_sample->analysis results Quantitative Results analysis->results

Caption: Experimental workflow for grasshopper ketone extraction and analysis.

Ketone Body Metabolism Signaling Pathway

ketone_metabolism cluster_fat_body Fat Body (Ketogenesis) cluster_muscle_brain Muscle / Brain (Ketolysis) fatty_acids Fatty Acids acetyl_coa Acetyl-CoA fatty_acids->acetyl_coa β-oxidation acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa acetoacetyl_coa->hmg_coa + Acetyl-CoA acetoacetate Acetoacetate hmg_coa->acetoacetate hmg_coa->acetoacetate - Acetyl-CoA hydroxybutyrate 3-Hydroxybutyrate acetoacetate->hydroxybutyrate NADH/NAD⁺ hemolymph_transport Hemolymph Transport acetoacetate->hemolymph_transport hydroxybutyrate->hemolymph_transport hmgs HMG-CoA Synthase hmgs->hmg_coa hmgl HMG-CoA Lyase hmgl->acetoacetate hbdh1 3-Hydroxybutyrate Dehydrogenase hbdh1->acetoacetate acetoacetate2 Acetoacetate hemolymph_transport->acetoacetate2 hydroxybutyrate2 3-Hydroxybutyrate hemolymph_transport->hydroxybutyrate2 acetoacetyl_coa2 Acetoacetyl-CoA acetoacetate2->acetoacetyl_coa2 hydroxybutyrate2->acetoacetate2 NAD⁺/NADH acetyl_coa2 2 x Acetyl-CoA acetoacetyl_coa2->acetyl_coa2 tca_cycle TCA Cycle (Energy) acetyl_coa2->tca_cycle hbdh2 3-Hydroxybutyrate Dehydrogenase hbdh2->acetoacetate2

Caption: Ketone body metabolism pathway in insects.

Application Notes and Protocols for the NMR Spectroscopic Characterization of Allenic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and elucidation of allenic ketones. This class of compounds, featuring a unique cumulative double bond system adjacent to a carbonyl group, presents distinct spectral features that can be effectively analyzed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Spectroscopic Features of Allenic Ketones

Allenic ketones possess a unique electronic and structural environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The protons on the allene moiety and those on adjacent carbons exhibit distinct chemical shifts and coupling patterns.

  • Allenic Protons: The protons directly attached to the sp² hybridized carbons of the allene typically resonate in the range of δ 4.5 - 6.0 ppm. The terminal allenic protons (=CH₂) often appear as a multiplet due to geminal and long-range couplings. The internal allenic proton (=CH-) will also show characteristic couplings to neighboring protons.

  • α-Protons: Protons on the carbon atom alpha to the carbonyl group are deshielded and typically appear in the range of δ 2.0 - 3.0 ppm.[1] Their multiplicity will depend on the number of adjacent protons.

  • Long-Range Coupling: A key feature of allenes is the presence of long-range four-bond coupling (⁴J) between the terminal protons of the allene system, which is typically around 2-3 Hz.

¹³C NMR Spectroscopy

The carbon signals of the allenic and carbonyl groups are highly diagnostic.

  • Allenic Carbons: The central sp-hybridized carbon of the allene is the most deshielded and appears in the downfield region of the spectrum, typically between δ 200 - 215 ppm. The two terminal sp² hybridized carbons of the allene resonate at approximately δ 75 - 100 ppm.

  • Carbonyl Carbon: The carbonyl carbon (C=O) of the ketone is also significantly deshielded and appears in the range of δ 190 - 210 ppm.[2][3] The exact chemical shift can be influenced by conjugation and substitution.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals with positive phase, while CH₂ signals will have a negative phase. Quaternary carbons, including the central allenic carbon and often the carbonyl carbon, will be absent in DEPT-135 spectra.[4][5][6][7]

Quantitative NMR Data for Allenic Ketones

The following tables summarize typical ¹H and ¹³C NMR data for representative allenic ketones.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Representative Allenic Ketones

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Penta-2,3-dien-1-one H-2~5.3qt⁴J = 2.8, J = 7.0
H-4~5.1dq⁴J = 2.8, J = 7.0
H-5~1.8tJ = 7.0
1-Phenyl-2,3-pentadien-1-one H-25.75qt⁴J = 2.9, J = 7.2
H-45.25dq⁴J = 2.9, J = 7.2
H-51.85tJ = 7.2
Phenyl7.3-7.9m
1-(4-Methoxyphenyl)-2,3-pentadien-1-one H-25.70qt⁴J = 3.0, J = 7.3
H-45.20dq⁴J = 3.0, J = 7.3
H-51.83tJ = 7.3
Aromatic6.9 & 7.8dJ = 8.8
OMe3.85s

Table 2: ¹³C NMR Chemical Shifts (δ) for Representative Allenic Ketones

CompoundC-1 (C=O)C-2 (=C)C-3 (=C=)C-4 (=C)C-5Other Carbons
Penta-2,3-dien-1-one 195.898.5215.190.214.5
1-Phenyl-2,3-pentadien-1-one 194.599.1215.591.014.7Phenyl: 128.5, 128.6, 132.8, 137.2
1-(4-Methoxyphenyl)-2,3-pentadien-1-one 193.098.7215.390.514.6Aromatic: 113.8, 130.8, 130.1, 163.5; OMe: 55.5

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the allenic ketone sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure proper shimming to achieve good resolution.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.

  • DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals. This is particularly useful for assigning the carbons of the allenic system and any alkyl substituents.[4][5][6][7]

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning the complex NMR spectra of allenic ketones.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11][12]

  • Pulse Program: Use a standard COSY-45 or DQF-COSY pulse sequence.

  • Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range.

    • Number of Increments (TD in F1): 256-512 increments are typically sufficient for good resolution.

    • Number of Scans (NS): 2-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[10][11][12]

  • Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Parameters:

    • Spectral Width (SW) in F2 (¹H): Cover the entire proton chemical shift range.

    • Spectral Width (SW) in F1 (¹³C): Cover the entire carbon chemical shift range.

    • Number of Increments (TD in F1): 128-256 increments.

    • Number of Scans (NS): 4-16 scans per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[10][11][12]

  • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Width (SW) in F2 (¹H): Cover the entire proton chemical shift range.

    • Spectral Width (SW) in F1 (¹³C): Cover the entire carbon chemical shift range.

    • Number of Increments (TD in F1): 256-512 increments.

    • Number of Scans (NS): 8-32 scans per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings, typically set to 8 Hz.

Visualization of Experimental Workflows and Data Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the characterization of allenic ketones and the key correlations observed in 2D NMR experiments.

Allenic_Ketone_Structure cluster_structure Allenic Ketone Structure C1 C=O C2 C2->C1 C3 Cβ (sp) C2->C3 C4 C3->C4 H_alpha H_alpha->C2 ¹J H_gamma H_gamma->C4 ¹J

General structure of an allenic ketone for NMR analysis.

NMR_Workflow start Sample Preparation nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) start->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d analysis Spectral Analysis & Data Interpretation nmr_2d->analysis structure Structure Elucidation analysis->structure

Experimental workflow for allenic ketone characterization.

HMBC_Correlations cluster_hmbc Key HMBC Correlations H_alpha C1 C=O H_alpha->C1 ²J C3 Cβ (sp) H_alpha->C3 ³J C2 H_gamma H_gamma->C2 ³J H_gamma->C3 ²J C4

Key HMBC correlations in an allenic ketone.

By following these protocols and utilizing the characteristic spectral data, researchers can confidently identify and characterize novel allenic ketones, aiding in drug discovery and development efforts.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone, systematically named 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] It is a key component of the defensive secretion of the Eastern lubber grasshopper, Romalea microptera.[1] The unique structural features of this compound, including the allene and ketone functionalities, as well as hydroxyl groups, lead to a characteristic fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its identification and characterization in complex biological matrices.

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of this compound, a protocol for its analysis, and a visual representation of its fragmentation pathway.

Molecular Profile of this compound

PropertyValue
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one[1]
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.14 g/mol [1]
Class Allenic Ketone
Biological Source Defensive secretion of Romalea microptera[1]

Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺˙) at m/z 224, corresponding to its molecular weight. The fragmentation of ketones is typically initiated by the ionization of a lone pair electron on the carbonyl oxygen.[2] Subsequent fragmentation is driven by α-cleavage and rearrangements. For this compound, the following key fragmentation pathways are proposed based on the general principles of ketone and allenic compound mass spectrometry:

Key Fragmentation Pathways:

  • α-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the allenic carbon chain, or the bond between the carbonyl carbon and the methyl group.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, the cyclic structure and presence of hydroxyl groups may facilitate alternative hydrogen rearrangement processes leading to characteristic neutral losses.

  • Loss of Neutral Molecules: The presence of hydroxyl groups makes the loss of water (H₂O, 18 Da) a highly probable fragmentation pathway. The loss of a methyl radical (CH₃•, 15 Da) and carbon monoxide (CO, 28 Da) are also common fragmentation pathways for ketones.[2][3]

  • Allene-Specific Fragmentation: Allenic systems can undergo complex rearrangements and cleavages, contributing to the overall fragmentation pattern.

Predicted Quantitative Data:

Due to the absence of a publicly available reference mass spectrum for this compound, the following table presents a predicted fragmentation pattern with plausible m/z values and proposed fragment identities. The relative abundances are estimations based on the expected stability of the resulting ions.

m/z (Predicted)Relative AbundanceProposed Fragment Identity and Fragmentation Pathway
224LowMolecular ion [M]⁺˙
209Moderate[M - CH₃]⁺ (Loss of a methyl radical)
206Moderate to High[M - H₂O]⁺˙ (Loss of a water molecule)
188Moderate[M - 2H₂O]⁺˙ (Sequential loss of two water molecules)
181Moderate[M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ (α-cleavage and loss of acetyl radical)
163Moderate[M - H₂O - C₂H₃O]⁺ (Loss of water and subsequent α-cleavage)
43High[CH₃CO]⁺ (Acylium ion from α-cleavage)

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound from a biological matrix, such as insect defensive secretions, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Extraction: The defensive secretion can be collected from the grasshopper and extracted with a suitable organic solvent like dichloromethane or hexane.[4]

  • Derivatization (Optional but Recommended): Due to the presence of hydroxyl groups, derivatization is recommended to improve volatility and thermal stability for GC analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method for converting hydroxyl groups to trimethylsilyl (TMS) ethers.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended for the separation of terpenoid-like compounds.

  • Injection: A splitless or split injection can be used depending on the sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • The acquired mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification.

  • The fragmentation pattern of the peak corresponding to this compound should be manually interpreted to confirm its structure based on the principles outlined above.

Logical Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Defensive Secretion) Extraction Solvent Extraction (e.g., Dichloromethane) SampleCollection->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection Mass Spectrometry (Detection) EI_Ionization->MS_Detection DataAcquisition Data Acquisition (Total Ion Chromatogram) MS_Detection->DataAcquisition SpectralAnalysis Mass Spectral Analysis DataAcquisition->SpectralAnalysis Identification Compound Identification SpectralAnalysis->Identification M This compound [M]⁺˙ m/z = 224 M_minus_CH3 [M - CH₃]⁺ m/z = 209 M->M_minus_CH3 - CH₃• M_minus_H2O [M - H₂O]⁺˙ m/z = 206 M->M_minus_H2O - H₂O M_minus_C2H3O [M - C₂H₃O]⁺ m/z = 181 M->M_minus_C2H3O - C₂H₃O• (α-cleavage) Acylium [CH₃CO]⁺ m/z = 43 M->Acylium α-cleavage M_minus_2H2O [M - 2H₂O]⁺˙ m/z = 188 M_minus_H2O->M_minus_2H2O - H₂O M_minus_H2O_minus_C2H3O [M - H₂O - C₂H₃O]⁺ m/z = 163 M_minus_H2O->M_minus_H2O_minus_C2H3O - C₂H₃O•

References

Bioassay Development for Testing Grasshopper Ketone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone, a naturally occurring allenic ketone, has been identified as a compound with potential biological activities, including anti-inflammatory and phytotoxic effects.[1] As interest in natural products for drug discovery continues to grow, robust and reliable bioassays are essential for characterizing the activity of compounds like this compound.[2][3][4][5] These application notes provide detailed protocols for a panel of bioassays to assess the cytotoxic, anti-inflammatory, and enzyme-inhibitory potential of this compound. The methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

I. Cell Viability and Cytotoxicity Assays

Assessing the effect of a compound on cell viability is a critical first step in drug discovery.[6] The following protocols describe colorimetric assays that measure metabolic activity as an indicator of cell viability.[7][8]

Application Note 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Application Note 2: XTT Assay for Enhanced Sensitivity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay that produces a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.

Experimental Protocol: XTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired time period.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[9]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation: Cytotoxicity of this compound

Concentration (µM)% Cell Viability (MTT Assay, 48h)% Cell Viability (XTT Assay, 48h)
0 (Vehicle)100 ± 4.5100 ± 3.8
198 ± 5.199 ± 4.2
1085 ± 6.288 ± 5.5
2562 ± 4.865 ± 4.9
5045 ± 3.948 ± 4.1
10021 ± 2.525 ± 3.0

II. Anti-inflammatory Activity Assays

Given the reported anti-inflammatory properties of this compound, assays measuring its effect on inflammatory pathways are crucial.[1]

Application Note 3: NF-κB Reporter Gene Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Reporter gene assays are powerful tools to study the modulation of gene expression and are well-suited for screening natural products.[2][4][10] This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

Hypothetical Signaling Pathway of this compound in NF-κB Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Grasshopper_Ketone This compound Grasshopper_Ketone->IKK inhibits DNA NF-κB Response Element NFkB_nuc->DNA binds Luciferase Luciferase Gene DNA->Luciferase promotes transcription Light Light Emission Luciferase->Light catalyzes reaction

Caption: Hypothetical NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL), to the wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter).[11] Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Data Presentation: Inhibition of NF-κB Activity

This compound (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated)100 ± 15-
0 (LPS Stimulated)1500 ± 1200
11350 ± 11010
10825 ± 9545
25450 ± 6070
50225 ± 4085

III. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[12][13] As a ketone, this compound may interact with various metabolic enzymes.

Application Note 4: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, and their inhibition is a common mechanism for anti-inflammatory drugs. This assay measures the ability of this compound to inhibit the peroxidase activity of COX-1 and COX-2.

Experimental Workflow: COX Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 or COX-2 Enzyme Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Heme Heme Heme->Reaction_Mix Inhibitor This compound or Vehicle Inhibitor->Reaction_Mix Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction_Mix TMPD TMPD (Colorimetric Probe) TMPD->Reaction_Mix Color_Development Color Development Reaction_Mix->Color_Development Spectrophotometer Spectrophotometer (590 nm) Color_Development->Spectrophotometer Data_Analysis Data Analysis (IC50 Calculation) Spectrophotometer->Data_Analysis

Caption: Experimental workflow for the colorimetric COX inhibition assay.

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric probe.

  • Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, enzyme, and heme. Then, add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation: COX Enzyme Inhibition by this compound

Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0 (Vehicle)0 ± 2.10 ± 1.8
15 ± 3.015 ± 2.5
1025 ± 4.248 ± 3.9
2545 ± 5.175 ± 4.6
5060 ± 4.892 ± 3.1
10078 ± 3.598 ± 1.9

Conclusion

These application notes provide a foundational set of protocols for the initial characterization of this compound's biological activity. The described assays for cytotoxicity, NF-κB inhibition, and COX enzyme inhibition offer a multi-faceted approach to understanding its potential as a therapeutic agent. The data generated from these assays will guide further mechanistic studies and lead optimization efforts. Researchers are encouraged to adapt these protocols to their specific cell models and experimental needs.

References

Grasshopper Ketone: A Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to comprehensive application notes and protocols detailing the use of Grasshopper ketone as a potent chiral building block in the synthesis of complex natural products. These notes elucidate the synthetic pathways and experimental procedures for leveraging this naturally occurring allenic ketone in the stereoselective synthesis of valuable molecules, most notably the plant hormone (+)-abscisic acid.

This compound, with the chemical formula C₁₃H₂₀O₃, is a sesquiterpenoid found in nature, for instance, as a defensive secretion in the grasshopper Romalea microptera. Its inherent chirality and dense functionality make it an attractive starting material for the synthesis of other stereochemically rich compounds. The application notes provide an in-depth look at its conversion to key synthetic intermediates and ultimately to bioactive molecules.

Application in the Total Synthesis of (+)-Abscisic Acid

A significant application of this compound is in the biomimetic synthesis of (+)-abscisic acid, a plant hormone that regulates various aspects of plant growth and development. The synthetic strategy hinges on the structural similarities between this compound and the C₁₅ biosynthetic precursors of abscisic acid. The key transformation involves the oxidative cleavage of the allenic side chain of a this compound derivative to generate a key intermediate, which is then elaborated to afford the target molecule.

Synthetic Workflow Overview

The overall synthetic workflow from a this compound precursor to (+)-abscisic acid is a multi-step process that showcases the utility of this chiral building block.

G A Racemic Allenic Diol B Resolution via p-Bromobenzoylation A->B C (-)-Allenic Diol B->C D Oxidation C->D E (-)-Grasshopper Ketone D->E F Photo-oxidation E->F G Oxidative Cleavage F->G H (+)-cis-diol G->H I Oxidation H->I J (+)-Abscisic Acid I->J

Caption: Synthetic pathway from a racemic precursor to (+)-abscisic acid using (-)-Grasshopper ketone.

Quantitative Data Summary

The efficiency of the key synthetic steps is summarized in the table below, providing a clear overview of the yields and stereoselectivity achieved.

StepReactantProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
Resolution of Allenic Diol(±)-Allenic Diol(-)-Allenic Diol p-Bromobenzoatep-Bromobenzoyl chloride, pyridine; fractional crystallization~40>98
Oxidation to this compound(-)-Allenic Diol(-)-Grasshopper KetoneManganese dioxide (MnO₂) in chloroform85>98
Oxidative Cleavage(-)-Grasshopper Ketone(+)-cis-diolSensitized photo-oxidation, followed by reduction (NaBH₄)50>98
Oxidation to Abscisic Acid(+)-cis-diol(+)-Abscisic AcidManganese dioxide (MnO₂) in acetone75>98

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of (-)-Grasshopper Ketone

This protocol outlines the key steps for obtaining optically active (-)-Grasshopper ketone from its racemic precursor.

1. Resolution of (±)-Allenic Diol:

  • A solution of (±)-allenic diol (1.0 g) in dry pyridine (10 mL) is cooled to 0 °C.

  • p-Bromobenzoyl chloride (1.1 g) is added portion-wise, and the mixture is stirred at 0 °C for 4 hours.

  • The reaction mixture is poured into ice-water and extracted with diethyl ether.

  • The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is evaporated, and the resulting mixture of diastereomeric p-bromobenzoates is subjected to fractional crystallization from a mixture of ether and petroleum ether to yield the less soluble ester of the (-)-allenic diol.

  • The resolved ester is saponified with 2N NaOH in methanol to afford the optically pure (-)-allenic diol.

2. Oxidation to (-)-Grasshopper Ketone:

  • To a solution of the (-)-allenic diol (500 mg) in chloroform (20 mL), activated manganese dioxide (5.0 g) is added.

  • The suspension is stirred vigorously at room temperature for 24 hours.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:4) to give (-)-Grasshopper ketone as a crystalline solid.

Protocol 2: Synthesis of (+)-Abscisic Acid from (-)-Grasshopper Ketone

This protocol details the conversion of (-)-Grasshopper ketone into (+)-abscisic acid.

1. Oxidative Cleavage of (-)-Grasshopper Ketone:

  • A solution of (-)-Grasshopper ketone (200 mg) and a sensitizer (e.g., Rose Bengal) in methanol (50 mL) is irradiated with a high-pressure mercury lamp while oxygen is bubbled through the solution.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is evaporated, and the residue is dissolved in methanol (10 mL).

  • Sodium borohydride (50 mg) is added at 0 °C, and the mixture is stirred for 30 minutes.

  • The reaction is quenched with acetic acid, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield the (+)-cis-diol.

2. Oxidation to (+)-Abscisic Acid:

  • A solution of the (+)-cis-diol (100 mg) in acetone (10 mL) is treated with activated manganese dioxide (1.0 g).

  • The mixture is stirred at room temperature for 6 hours.

  • The solid is filtered off, and the solvent is evaporated.

  • The residue is purified by preparative TLC to afford (+)-abscisic acid.

Logical Relationship of Key Intermediates

The structural relationship and transformations between the key molecules in this synthetic pathway are illustrated below.

G GK (-)-Grasshopper Ketone (C13 Allenic Ketone) CD (+)-cis-diol (C13 Diol) GK->CD Oxidative Cleavage & Reduction ABA (+)-Abscisic Acid (C15 Phytohormone) CD->ABA Oxidation

Caption: Key transformations in the synthesis of (+)-abscisic acid from (-)-Grasshopper ketone.

These detailed notes and protocols are intended to serve as a valuable resource for the scientific community, enabling further exploration of this compound and other chiral building blocks in the pursuit of novel and efficient synthetic strategies for bioactive molecules.

Application Notes and Protocols for Determining the Cytotoxicity of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone is a naturally occurring allenic carotenoid found in various plants and insects, such as the grasshopper Romalea microptera.[1] Preliminary studies have indicated its potential as a phytotoxin and an anti-inflammatory agent.[1] As with any compound being investigated for potential therapeutic applications, a thorough evaluation of its cytotoxic profile is essential. These application notes provide detailed protocols for in vitro assays to determine the cytotoxicity of this compound, offering a foundational framework for its preclinical safety assessment.

Cytotoxicity assays are crucial for identifying compounds that may be harmful to cells and for understanding their mechanisms of action.[2][3] This document outlines three common and robust methods for assessing cytotoxicity: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for detecting programmed cell death.

Data Presentation: Quantitative Summary of this compound Cytotoxicity

The following tables present hypothetical data to illustrate the expected outcomes from the described assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.2
2552.1 ± 4.826.5
5025.3 ± 3.9
1005.8 ± 2.1

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
16.1 ± 2.0
1015.4 ± 3.1
2535.8 ± 4.5
5068.2 ± 5.9
10092.5 ± 6.3

Table 3: Induction of Apoptosis by this compound

Concentration of this compound (µM)% Apoptotic Cells (Annexin V Positive) (Mean ± SD)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)4.1 ± 1.51.0 ± 0.2
1012.3 ± 2.82.5 ± 0.4
2528.9 ± 3.75.8 ± 0.7
5055.6 ± 5.112.1 ± 1.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[4][5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[7]

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Include a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[8]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[9]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected by measuring the activation of caspases (e.g., caspase-3/7) or the externalization of phosphatidylserine (PS) using Annexin V.[11][12]

3.1 Caspase-3/7 Activity Assay

Materials:

  • Caspase-3/7 assay kit (e.g., luminogenic or fluorogenic)

  • This compound

  • Selected cell line

  • White or black 96-well plates (depending on the assay type)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in an appropriate 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure luminescence or fluorescence according to the kit's instructions.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

3.2 Annexin V Staining Assay

Materials:

  • Annexin V-FITC (or other fluorophore) apoptosis detection kit

  • Propidium Iodide (PI) or 7-AAD for distinguishing necrotic cells[13]

  • This compound

  • Selected cell line

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates or culture dishes.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-fluorophore conjugate and a dead cell stain (like PI).[13]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h Incubation incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Cell Viability read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h Incubation incubate Incubate for 24-72h treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_reagent Incubate for 30 min add_reagent->incubate_reagent add_stop Add Stop Solution incubate_reagent->add_stop read Read Absorbance at 490nm add_stop->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for the LDH Cytotoxicity Assay.

Apoptosis_Assay_Workflow cluster_caspase Caspase-3/7 Assay cluster_annexin Annexin V Assay start Seed & Treat Cells with This compound caspase_reagent Add Caspase-3/7 Reagent start->caspase_reagent harvest Harvest Cells start->harvest caspase_incubate Incubate 1-2h caspase_reagent->caspase_incubate caspase_read Measure Luminescence/ Fluorescence caspase_incubate->caspase_read stain Stain with Annexin V & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflows for Apoptosis Detection Assays.

Hypothetical Signaling Pathway

Apoptosis_Signaling_Pathway GK This compound ROS ↑ Reactive Oxygen Species (ROS) GK->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

The protocols detailed in these application notes provide a comprehensive approach to evaluating the in vitro cytotoxicity of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a robust understanding of the compound's effects on cells. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and reporting. Further investigations may be warranted to elucidate the specific molecular mechanisms underlying the cytotoxic effects of this compound if significant activity is observed.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Grasshopper ketone. The content addresses specific challenges that may be encountered during experimental work, with a focus on stereochemical control and the formation of the characteristic allenic ketone moiety.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around two key structural features:

  • Stereochemistry: The molecule possesses multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a significant hurdle. This requires precise control over reaction conditions and the use of stereoselective reagents or catalysts.

  • Allenic Ketone Moiety: The construction of the chiral allene is a complex transformation. Allene synthesis often involves specialized reagents and can be prone to side reactions or the formation of undesired isomers.

Q2: A biomimetic approach to this compound is mentioned in the literature. What does this entail?

A biomimetic synthesis would aim to mimic the natural biosynthetic pathway of this compound. In plants and algae, allenic carotenoids are formed from precursors like zeaxanthin through a series of enzymatic reactions, including epoxidation and rearrangement.[1][2] A laboratory synthesis mimicking this process might involve the use of a starting material with a similar carbon skeleton and employing reagents that can effect analogous transformations, such as stereoselective epoxidation followed by a rearrangement to install the allene.

Q3: What are some common starting materials for the synthesis of the cyclohexanone core of this compound?

Derivatives of cyclohexanone are common starting points. For related complex natural products, the Wieland-Miescher ketone has served as a versatile starting material due to its pre-existing bicyclic structure and functional handles that allow for further elaboration.[3][4]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of the allenic ketone portion of this compound, based on reported synthetic efforts.[5]

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired allenic ketone - Incomplete reaction of the starting materials.- Formation of side products due to competing reaction pathways.- Instability of the allene under the reaction or workup conditions.- Monitor the reaction closely by TLC or LC-MS to optimize reaction time.- Adjust the stoichiometry of reagents.- Purify intermediates to remove impurities that may interfere with subsequent steps.- Employ milder workup and purification conditions (e.g., lower temperatures, de-gassed solvents).
Formation of multiple stereoisomers - Lack of stereocontrol in key bond-forming reactions.- Use of racemic starting materials without effective resolution.- Epimerization of stereocenters under the reaction conditions.- Utilize chiral catalysts or auxiliaries to induce stereoselectivity.- Explore enzymatic resolutions to obtain enantiomerically pure starting materials.- Screen different solvents and temperatures to enhance diastereoselectivity.- For separation of diastereomers, consider chromatography on silica gel or preparative HPLC.
Difficulty in separating the synthesized racemates - Similar polarities and physical properties of the stereoisomers.- Derivatize the mixture with a chiral resolving agent to form diastereomers that are more easily separated by chromatography.- Employ chiral chromatography (e.g., chiral HPLC) for analytical and preparative-scale separation.

Key Experimental Protocol: Synthesis of the Allenic Ketone Racemates

The following is a generalized protocol based on the synthesis of the racemic mixtures of the allenic ketone core of this compound.[5]

Objective: To synthesize the racemic allenic ketone via a multi-step sequence starting from a suitable cyclohexanone derivative.

Methodology:

  • Preparation of the Hydroxy-ketone: A protected dihydroxy-cyclohexanone derivative is treated with an organometallic reagent, such as an acetylenic Grignard reagent, to introduce the precursor to the butenone side chain.

  • Rearrangement to the Allene: The resulting propargyl alcohol is then subjected to a rearrangement reaction to form the allene. This can be achieved using various reagents, such as treatment with an acid catalyst or a metal-catalyzed isomerization.

  • Deprotection and Oxidation: The protecting groups on the cyclohexanone ring are removed, and the secondary alcohol is oxidized to the corresponding ketone to yield the final allenic ketone.

  • Separation of Racemates: The resulting mixture of racemates can be separated using chromatographic techniques, such as column chromatography on silica gel or preparative thin-layer chromatography.

Visualizing Synthetic Logic

The following diagrams illustrate key logical relationships in troubleshooting and planning the synthesis of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Potential Solutions LowYield Low Yield IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn SideProducts Side Products LowYield->SideProducts PoorStereo Poor Stereoselectivity RacemicSM Racemic Starting Material PoorStereo->RacemicSM NonSelective Non-Selective Reagents PoorStereo->NonSelective Separation Separation Issues SimilarProps Similar Physical Properties Separation->SimilarProps Optimize Optimize Conditions (Time, Temp, Stoichiometry) IncompleteRxn->Optimize SideProducts->Optimize Resolution Enzymatic/Chemical Resolution RacemicSM->Resolution ChiralAux Use Chiral Auxiliaries/ Catalysts NonSelective->ChiralAux ChiralChrom Chiral Chromatography SimilarProps->ChiralChrom Derivatize Derivatization SimilarProps->Derivatize

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

synthetic_strategy cluster_retrosynthesis Retrosynthetic Analysis cluster_forward_synthesis Forward Synthesis Target This compound Cyclohexanone Chiral Cyclohexanone Core Target->Cyclohexanone Disconnect 1 Allene Allenic Sidechain Target->Allene Disconnect 2 Intermediate Chiral Intermediate Coupling Sidechain Coupling StartingMaterial Achiral Starting Material AsymmetricRxn Asymmetric Reaction StartingMaterial->AsymmetricRxn AsymmetricRxn->Intermediate Intermediate->Coupling FinalSteps Final Modifications Coupling->FinalSteps FinalSteps->Target

Caption: General retrosynthetic and forward synthesis strategy for this compound.

References

Technical Support Center: Optimizing Grasshopper Ketone Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Grasshopper ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. It has been isolated from both faunal and floral sources. The primary reported natural sources include:

  • Insects: The defensive secretion of the Eastern lubber grasshopper (Romalea microptera) is a known source.[1][2]

  • Plants: Several plant species have been found to contain this compound, including:

    • Schisandra sphenanthera (fruits)[3][4]

    • Inula japonica (flowers)

    • Sinocrassula indica

Q2: What is the biosynthetic origin of this compound?

A2: this compound is an apocarotenoid, meaning it is formed from the enzymatic cleavage of a larger carotenoid precursor.[5][6][7] The biosynthesis originates from the carotenoid pathway. Specifically, C40 carotenoids like neoxanthin or violaxanthin are cleaved by enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) to produce various smaller molecules, including the C13 skeleton of this compound.[8][9][10][11][12]

Below is a diagram illustrating the proposed biosynthetic pathway leading to C13-norisoprenoids like this compound.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_carotenoid Carotenoid Precursors cluster_cleavage Enzymatic Cleavage cluster_product C13-Norisoprenoid Product Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin epoxidase Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Neoxanthin synthase CCD Carotenoid Cleavage Dioxygenase (CCD) Neoxanthin->CCD GK This compound CCD->GK Oxidative Cleavage

Caption: Proposed biosynthetic pathway of this compound from carotenoid precursors.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Potential Cause Troubleshooting Step Explanation
Inefficient Extraction Solvent Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).The polarity of the extraction solvent is critical for efficiently solubilizing the target compound. For norisoprenoids, a mid-polarity solvent or a combination of non-polar and polar solvents often works well.
Insufficient Extraction Time or Temperature Increase the extraction time and/or temperature incrementally. Monitor for degradation.Longer extraction times and higher temperatures can improve extraction efficiency, but excessive heat can lead to the degradation of thermally labile compounds like this compound.
Large Particle Size of the Source Material Grind the dried plant material or insect parts to a fine powder.Increasing the surface area of the material allows for better solvent penetration and more efficient extraction.
Degradation during Extraction Perform extraction under low light and consider using an inert atmosphere (e.g., nitrogen). Avoid excessive heat.Apocarotenoids can be sensitive to light, heat, and oxidation, leading to degradation and lower yields.
Source Material Quality Ensure the source material is of high quality, properly identified, and stored correctly (cool, dark, and dry).The concentration of secondary metabolites can vary depending on the age, growing conditions, and storage of the source organism.

Issue 2: Co-extraction of Impurities and Difficult Purification

Potential Cause Troubleshooting Step Explanation
Non-selective Extraction Solvent Use a more selective solvent or perform a preliminary fractionation of the crude extract.A solvent that is too broad in its extraction capabilities will pull out a wide range of compounds, complicating purification. Liquid-liquid partitioning can be an effective preliminary cleanup step.
Presence of Pigments and Lipids For plant extracts, a preliminary wash with a non-polar solvent like hexane can remove chlorophylls and lipids. For insect extracts, a cold precipitation step may help remove fats.These highly abundant co-extractives can interfere with chromatographic separation.
Inappropriate Chromatographic Conditions Optimize the stationary and mobile phases for column chromatography. Consider using different chromatographic techniques (e.g., normal phase, reverse phase, size exclusion).The choice of chromatography is crucial for separating compounds with similar polarities. A systematic approach to solvent system optimization is recommended.

Experimental Protocols

While a standardized, optimized protocol for this compound extraction is not widely published, the following methodologies for related compounds from known sources can be adapted and optimized.

1. Representative Protocol for Extraction from Schisandra sphenanthera (Fruits)

This protocol is adapted from methods used for the extraction of other secondary metabolites from Schisandra species.

  • Sample Preparation: Dry the fruits of Schisandra sphenanthera at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried fruits into a fine powder.

  • Extraction:

    • Macerate the powdered fruit material in methanol (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with constant agitation for 24 hours.

    • Alternatively, for a more rapid extraction, use ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification:

    • The resulting crude extract can be subjected to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent.

2. Representative Protocol for Extraction from Romalea microptera (Defensive Secretion)

This protocol is based on general methods for the analysis of insect defensive secretions.

  • Sample Collection: Collect the defensive secretion from adult Romalea microptera by gently stimulating the insects to release the froth onto a clean glass surface or filter paper.

  • Extraction:

    • Immediately dissolve the collected secretion in a suitable solvent such as diethyl ether or dichloromethane.

    • If collected on filter paper, immerse the paper in the solvent.

  • Filtration and Concentration:

    • Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

    • Carefully concentrate the extract under a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile components.

  • Analysis and Purification:

    • The extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • For purification, preparative gas chromatography or high-performance liquid chromatography (HPLC) with a suitable non-polar column can be employed.

Data Presentation

Currently, there is a lack of published comparative data on the yield of this compound from its various natural sources under different extraction conditions. To optimize the yield, a systematic investigation of key extraction parameters is recommended. The following table outlines the critical factors to consider and provides a template for recording experimental data.

Table 1: Factors Influencing this compound Yield and Template for Optimization Experiments

Factor Parameter Range to Investigate Rationale Example Data Entry
Source Organism Romalea microptera, Schisandra sphenanthera, Inula japonicaThe concentration of secondary metabolites varies significantly between species.Schisandra sphenanthera
Solvent Type Hexane, Ethyl Acetate, Acetone, Methanol, Ethanol (and mixtures)Solvent polarity must match that of this compound for optimal solubility.Ethyl Acetate
Extraction Method Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE)The extraction method can impact efficiency, time, and the potential for thermal degradation.UAE
Extraction Temperature 25°C, 40°C, 60°CHigher temperatures can increase extraction kinetics but may also cause degradation.40°C
Extraction Time 30 min, 1 hr, 6 hrs, 24 hrsSufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound.1 hr
Solid-to-Solvent Ratio 1:5, 1:10, 1:20 (w/v)A higher solvent volume can improve extraction efficiency but may be less economical.1:10
Yield (%) --To be determined experimentally

Experimental Workflow and Logic Diagrams

Workflow for Optimizing this compound Extraction

The following diagram outlines a logical workflow for a research project aimed at optimizing the extraction of this compound.

Extraction Optimization Workflow Workflow for Optimizing this compound Extraction Start Start Source_Selection Select Natural Source (e.g., S. sphenanthera) Start->Source_Selection Sample_Prep Sample Preparation (Drying, Grinding) Source_Selection->Sample_Prep Solvent_Screening Screen a Range of Extraction Solvents Sample_Prep->Solvent_Screening Method_Screening Screen Different Extraction Methods (Maceration, UAE, etc.) Solvent_Screening->Method_Screening Parameter_Optimization Optimize Key Parameters (Temp, Time, Ratio) using Response Surface Methodology Method_Screening->Parameter_Optimization Analysis Quantify Yield using GC-MS or HPLC Parameter_Optimization->Analysis Purification Develop Purification Protocol (Column Chromatography) Analysis->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A logical workflow for the optimization of this compound extraction.

Troubleshooting Logic Diagram for Low Yield

This diagram provides a step-by-step logical guide for troubleshooting low yields of this compound.

Troubleshooting Low Yield Troubleshooting Logic for Low this compound Yield Start Low Yield Observed Check_Source Is the source material of high quality and properly stored? Start->Check_Source Check_Prep Was the sample preparation (drying, grinding) adequate? Check_Source->Check_Prep Yes Action_Source Obtain new, high-quality source material. Check_Source->Action_Source No Check_Extraction Are the extraction parameters (solvent, temp, time) optimal? Check_Prep->Check_Extraction Yes Action_Prep Improve sample preparation. Check_Prep->Action_Prep No Check_Degradation Is there evidence of degradation (e.g., color change)? Check_Extraction->Check_Degradation Yes Action_Extraction Systematically optimize extraction parameters. Check_Extraction->Action_Extraction No Check_Analysis Is the analytical method (GC-MS, HPLC) properly calibrated? Check_Degradation->Check_Analysis No Action_Degradation Use milder extraction conditions (lower temp, protect from light). Check_Degradation->Action_Degradation Yes End Yield Optimized Check_Analysis->End Yes Action_Analysis Validate and calibrate the analytical method. Check_Analysis->Action_Analysis No Action_Source->Start Action_Prep->Start Action_Extraction->Start Action_Degradation->Start Action_Analysis->Start

Caption: A decision tree for troubleshooting low yields of this compound.

References

Purification strategies for allenic ketones from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Allenic Ketones

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying allenic ketones from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude allenic ketone mixture?

A1: Crude mixtures containing allenic ketones typically include unreacted starting materials, reagents from the synthesis (e.g., oxidizing agents, phosphine oxides from Wittig reactions), and side products. Common side products can consist of isomeric byproducts, such as acetylenic or conjugated dienyl ketones, which may arise from the reaction conditions.[1][2] Over-oxidation products or decomposition products can also be present, particularly if the allenic ketone is unstable.[3]

Q2: My allenic ketone appears to be decomposing on the silica gel column. How can I prevent this?

A2: Allenic ketones can be sensitive to the acidic nature of standard silica gel, which can catalyze isomerization or decomposition.[4] To mitigate this, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of silica gel in a solvent system containing a small amount of a neutralizer, such as 1-3% triethylamine.[4] Before loading your sample, flush the column with this solvent system to ensure the entire stationary phase is deactivated.[4] Alternatively, using a less acidic stationary phase like neutral alumina might be a suitable option.

Q3: I am observing multiple spots on my TLC plate that I suspect are isomers of my allenic ketone. How can I confirm this and separate them?

A3: Isomerization of the allene moiety or keto-enol tautomerism can lead to multiple spots on a TLC plate.[5][6] To visualize these, specific stains for ketones like 2,4-dinitrophenylhydrazine (DNPH) or a p-anisaldehyde stain can be effective.[7][8][9][10] For separation, high-performance liquid chromatography (HPLC) often provides better resolution for isomers than standard column chromatography.[11][12] If using column chromatography, employing a gradient elution with a very shallow increase in solvent polarity may improve separation.[4] Additionally, silver nitrate-impregnated silica gel can sometimes be used to separate unsaturated isomers.[13]

Q4: What are the best practices for choosing a recrystallization solvent for allenic ketones?

A4: A good rule of thumb is to use a solvent that has a similar functional group to your compound; for ketones, solvents like acetone can be a good starting point.[14] The ideal solvent will dissolve the allenic ketone when hot but not at room or cold temperatures.[15] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, and diethyl ether/hexane.[14][16] It is often necessary to test a range of solvents and solvent mixtures to find the optimal conditions for your specific allenic ketone.[17]

Q5: My allenic ketone "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this, you can try using a larger volume of solvent, lowering the temperature at which the solution becomes saturated (by using a lower boiling point solvent), or changing the solvent system entirely.[14] Adding the second solvent (the "anti-solvent") very slowly at a slightly lower temperature can also encourage crystal formation over oiling.[18]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Recovery After Column Chromatography The compound is highly polar and has irreversibly adsorbed to the silica gel.Use a more polar eluent or add a small amount of acetic acid or methanol to the eluent to displace the compound. Consider using a different stationary phase like alumina.
The compound is volatile and has evaporated with the solvent.Evaporate solvents at a lower temperature using a rotary evaporator with a cold trap.
The allenic ketone has decomposed on the column.Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase.[4]
Broad or Tailing Peaks in HPLC Keto-enol tautomerism is occurring on the column.Adjusting the pH of the mobile phase or increasing the column temperature might speed up the interconversion and result in a sharper peak.
Secondary interactions with the stationary phase.Use a different type of HPLC column (e.g., a different stationary phase or an end-capped column).
Multiple Bands/Spots During Chromatography Presence of geometric isomers or other closely related impurities.Use a shallower solvent gradient in column chromatography or switch to a reverse-phase HPLC system for better separation.[4][11]
On-column isomerization of the allenic ketone.Use a deactivated stationary phase and work at lower temperatures if possible.[4]
Failure to Crystallize The compound is too soluble in the chosen solvent, even when cold.Choose a solvent in which the compound is less soluble, or use a two-solvent system where the second solvent is an "anti-solvent".[18]
The crude material contains a high level of impurities that inhibit crystallization.First, pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[4]
The solution is supersaturated but lacks a nucleation site.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed for the purification of acid-sensitive compounds like allenic ketones.

  • Preparation of the Stationary Phase:

    • Prepare a solvent system of 98:2 hexane:ethyl acetate with 1% triethylamine.

    • In a beaker, create a slurry of silica gel in this solvent system. Ensure all air bubbles are removed.[19][20]

  • Packing the Column:

    • Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[20][21]

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and prevent air bubbles.[19][20]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.[22]

    • Flush the packed column with two column volumes of the prepared solvent system to ensure complete deactivation. Do not let the solvent level drop below the top layer of sand.[4][19]

  • Loading the Sample:

    • Dissolve the crude allenic ketone mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.[20]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4][21]

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the allenic ketone.[4]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a low temperature to obtain the purified allenic ketone.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent is not ideal for recrystallization.

  • Solvent Selection:

    • Choose a primary solvent in which the allenic ketone is soluble at high temperatures but poorly soluble at low temperatures (e.g., diethyl ether, acetone).[14][18]

    • Choose a secondary solvent (anti-solvent) in which the allenic ketone is poorly soluble, but that is miscible with the primary solvent (e.g., hexane, water).[16][18]

  • Dissolution:

    • Place the crude allenic ketone in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent needed to fully dissolve the compound.[15]

  • Inducing Crystallization:

    • While the solution is still warm, add the secondary solvent dropwise until you observe persistent cloudiness (turbidity).[18]

    • If too much anti-solvent is added, add a small amount of the primary solvent until the solution becomes clear again.[18]

  • Crystal Formation:

    • Allow the flask to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Due to the broad range of allenic ketone structures and the scarcity of direct comparative studies, the following table presents illustrative data for the purification of a hypothetical allenic ketone. This data is intended to provide a general comparison of the expected outcomes from different purification techniques.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Flash Column Chromatography (Standard Silica) 658560Some product loss due to decomposition on acidic silica.
Flash Column Chromatography (Deactivated Silica) 659580Deactivation prevents decomposition, leading to higher yield and purity.
Preparative HPLC (Reverse Phase) 65>9970Excellent for separating close-eluting isomers, but may be lower yielding for larger scales.
Single-Solvent Recrystallization 659855Highly dependent on finding the ideal solvent; can be very effective for removing dissimilar impurities.
Two-Solvent Recrystallization 659765Generally more versatile than single-solvent recrystallization.

Visualizations

Purification_Workflow General Purification Workflow for Allenic Ketones cluster_column Chromatography Path cluster_recrystallization Crystallization Path crude Crude Allenic Ketone Mixture tlc TLC Analysis (Assess complexity and polarity) crude->tlc decision Choose Primary Purification Method tlc->decision column Column Chromatography decision->column Complex mixture or close polarity impurities recrystallization Recrystallization decision->recrystallization Solid crude with significant purity difference hplc Preparative HPLC decision->hplc Difficult isomer separation or high purity needed column_setup Pack Column (Consider deactivated silica) column->column_setup dissolve Dissolve in Minimum Hot Solvent recrystallization->dissolve pure_product Pure Allenic Ketone hplc->pure_product load Load Sample column_setup->load elute Elute and Collect Fractions load->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine combine->pure_product cool Cool Slowly to Form Crystals dissolve->cool filtrate Filter and Wash Crystals cool->filtrate filtrate->pure_product

Caption: General purification workflow for allenic ketones.

Troubleshooting_Diagram Troubleshooting Isomerization/Decomposition during Chromatography start Problem: Streaking, new spots, or low recovery on TLC/Column check_stability Is the allenic ketone known to be acid/heat sensitive? start->check_stability deactivate Deactivate Silica Gel (e.g., with triethylamine) check_stability->deactivate Yes check_impurities Are there baseline (polar) impurities? check_stability->check_impurities No / Unsure use_alumina Use Neutral Alumina deactivate->use_alumina If still unstable low_temp Run column at lower temperature (if feasible) deactivate->low_temp solution Improved Separation use_alumina->solution low_temp->solution filter_plug Filter through a short plug of silica to remove very polar impurities check_impurities->filter_plug Yes optimize_solvent Optimize Solvent System check_impurities->optimize_solvent No filter_plug->optimize_solvent shallow_gradient Use a shallower gradient optimize_solvent->shallow_gradient shallow_gradient->solution

Caption: Troubleshooting isomerization during chromatography.

References

Technical Support Center: Troubleshooting Co-elution in GC-MS Analysis of Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in terpenoid analysis?

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of complex terpenoid mixtures due to the structural similarity of many terpenoids, especially isomers.[1] The primary causes include:

  • Inadequate Chromatographic Separation: The GC column and method parameters may not be optimized to resolve structurally similar terpenoids.

  • Complex Sample Matrix: The presence of other compounds in the sample can interfere with the separation of target terpenoids.[1]

  • High Analyte Concentration: Overloading the column with a high concentration of the sample can lead to peak broadening and co-elution.[2]

  • Improper Sample Preparation: Incomplete extraction or derivatization can result in the presence of interfering substances.[3]

Q2: How can I identify if I have a co-elution problem?

Identifying co-elution is the first step to resolving it. Here are a few indicators:

  • Asymmetrical Peak Shapes: Look for non-symmetrical peaks, such as those with shoulders or tailing. A shoulder is a clear sign of an underlying unresolved peak.[4]

  • Mass Spectral Impurity: For GC-MS, examining the mass spectrum across a single chromatographic peak can reveal co-elution. If the mass spectrum changes from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[4]

  • Deconvolution Software: Specialized software can analyze the raw data and identify components that are co-eluting.[5]

Troubleshooting Guides

Guide 1: Optimizing GC Method Parameters

Optimizing your GC method is often the most effective way to resolve co-elution. The key parameters to adjust are the temperature program, carrier gas flow rate, and the choice of GC column.

1.1. Modifying the Temperature Program

A temperature program that is too fast will not provide sufficient time for the separation of closely eluting compounds.

Experimental Protocol: Optimizing the GC Oven Temperature Program

  • Initial Temperature: Start with a lower initial oven temperature. This can improve the separation of volatile, early-eluting terpenoids.

  • Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will also increase the total run time.[6]

  • Isothermal Holds: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks. This can provide the necessary time for separation.

  • Final Temperature and Hold: Ensure the final temperature is high enough to elute all compounds of interest and include a final hold time to clean the column.

A typical starting temperature program for terpenoid analysis might be: initial temperature of 60°C held for 2 minutes, then ramped at 5°C/min to 280°C and held for 5 minutes.[7]

1.2. Adjusting the Carrier Gas Flow Rate

The carrier gas flow rate affects the efficiency of the separation.

Experimental Protocol: Optimizing Carrier Gas Flow Rate

  • Determine the Optimal Flow Rate: The optimal flow rate depends on the carrier gas (e.g., Helium, Hydrogen) and the column dimensions. For a 0.25 mm I.D. column using Helium, a flow rate of 1-2 mL/min is a good starting point.[7]

  • Systematic Adjustment: Methodically decrease and increase the flow rate from the initial setting and observe the effect on the resolution of the critical peak pair.

  • Monitor Resolution: Create a plot of resolution versus flow rate to determine the optimal setting for your specific separation.

1.3. Selecting the Appropriate GC Column

The choice of stationary phase is critical for separating structurally similar terpenoids.[8]

Column Selection Guide

Stationary Phase PolarityCommon Phase TypeApplication for Terpenoids
Non-polar 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5MS)A good starting point for general terpenoid screening.
Mid-polar 50% Phenyl Polydimethylsiloxane (e.g., DB-17, Rtx-50)Can provide better separation for more polar terpenoids and has been shown to resolve critical cannabinoid pairs that may co-elute with certain terpenes.
Polar Polyethylene Glycol (WAX) (e.g., DB-WAX, Innowax)Effective for separating polar terpenoids and can offer different selectivity compared to non-polar columns.

Table 1: General GC Column Selection Guide for Terpenoid Analysis.

Guide 2: Enhancing Sample Preparation

Proper sample preparation can minimize matrix effects and reduce the chances of co-elution.

Experimental Protocol: Solid Phase Microextraction (SPME) for Volatile Terpenes

SPME is a solvent-free technique that extracts and concentrates volatile and semi-volatile analytes from a sample.[9]

  • Vial Incubation: Place the sample (e.g., plant material) in a headspace vial.

  • Fiber Exposure: Expose a coated SPME fiber to the headspace above the sample. The fiber coating adsorbs the volatile terpenoids.

  • Desorption: Insert the fiber into the hot GC inlet, where the adsorbed terpenoids are desorbed onto the column.

Guide 3: Advanced Separation and Detection Techniques

When method optimization and sample preparation are insufficient, advanced techniques can be employed.

3.1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC uses two columns with different stationary phases to provide a much higher degree of separation than single-column GC.[10] This is particularly useful for very complex samples containing hundreds of terpenoids.[11]

3.2. Mass Spectrometry Deconvolution

If chromatographic separation is not fully achieved, MS deconvolution algorithms can be used to mathematically separate the mass spectra of co-eluting compounds.[1] This allows for the identification and quantification of individual components within an overlapping peak.

Visualizations

Troubleshooting_Workflow start Co-elution Suspected check_peak Check Peak Shape & Mass Spectral Purity start->check_peak is_coeluting Co-elution Confirmed? check_peak->is_coeluting optimize_gc Optimize GC Method (Temp, Flow, Column) is_coeluting->optimize_gc Yes resolved Issue Resolved is_coeluting->resolved No not_resolved Issue Not Resolved optimize_gc->not_resolved sample_prep Improve Sample Preparation sample_prep->not_resolved Still Not Resolved advanced_tech Consider Advanced Techniques (GCxGC, Deconvolution) advanced_tech->resolved not_resolved->sample_prep Try Next Step not_resolved->advanced_tech Try Next Step GC_Method_Optimization cluster_params GC Method Parameters cluster_outcome Desired Outcome temp Temperature Program - Lower Initial Temp - Slower Ramp Rate - Add Isothermal Hold resolution Improved Peak Resolution temp->resolution flow Carrier Gas Flow Rate - Determine Optimal Rate - Adjust Systematically flow->resolution column GC Column - Change Stationary Phase (Polarity) column->resolution

References

Improving the recovery of volatile ketones during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the recovery of volatile ketones during extraction.

Frequently Asked Questions (FAQs)

Q1: Which extraction technique is best for volatile ketones?

A1: The optimal technique depends on the specific ketone, the sample matrix, and the required sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, versatile, and automatable method well-suited for a wide range of volatile and semi-volatile compounds. It is particularly effective for medium to high boiling point compounds.[1]

  • Purge-and-Trap (P&T) is a dynamic headspace technique ideal for highly volatile compounds and achieving very low detection limits in aqueous samples.[1][2] It generally provides higher extraction amounts for the most volatile compounds compared to static headspace methods like SPME.[3]

  • Salting-Out Liquid-Liquid Extraction (SALLE) is a fast and simple method that uses a water-miscible solvent (like acetonitrile) and a high concentration of salt to partition ketones into the organic phase. It is effective for a wide range of compounds, including polar ones.[3][4]

Q2: How can I increase the volatility of ketones in my aqueous sample?

A2: The "salting-out" effect can be used to increase the volatility of ketones. By adding an inorganic salt (e.g., NaCl, Na₂SO₄) to the aqueous sample, you increase the ionic strength, which decreases the solubility of the ketones and drives them into the headspace for easier extraction.[4][5] For example, adding 25-30% (w/v) sodium chloride is a common practice in SPME analysis.[6]

Q3: What is the role of pH in ketone extraction?

A3: Adjusting the sample pH can be critical. For acidic or basic analytes, modifying the pH to ensure they are in their neutral, more volatile form can significantly improve recovery. For ketones, which are generally neutral, pH adjustment is more about controlling the matrix chemistry. Buffering the sample helps to ensure consistent extraction conditions between samples.[6] For acidic analytes, buffering to a pH of 2 is recommended, while basic analytes can be buffered up to pH 11 (note: some SPME fibers like Carbowax-DVB are not stable above pH 9).[6]

Q4: What is derivatization and should I use it for ketone analysis?

A4: Derivatization is a chemical reaction that converts an analyte into a different compound with more desirable properties for analysis. For ketones, this can improve extraction efficiency and detection sensitivity. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form oximes, which are less volatile and can be more easily extracted and detected, for example, by Gas Chromatography with an Electron Capture Detector (GC-ECD).[7]

Troubleshooting Guides

Troubleshooting: Headspace Solid-Phase Microextraction (HS-SPME)
IssuePossible Cause(s)Suggested Solution(s)
Low or No Analyte Response 1. Incorrect SPME fiber choice.2. Insufficient extraction time or temperature.3. Analyte displacement from the fiber (competition).4. Incomplete desorption in the GC inlet.1. Select a fiber appropriate for your ketones' polarity and molecular weight. DVB/CAR/PDMS fibers are often a good starting point for a broad range of volatiles.[8][9]2. Optimize extraction time and temperature. Increasing temperature can improve sensitivity, but excessively high temperatures can drive analytes off the fiber.[6] An extraction time of 20-60 minutes at 60-70°C is a common range.[8][9]3. For complex matrices, reduce extraction time. A shorter time can minimize displacement of target analytes by other high-concentration volatiles.[9]4. Ensure the GC inlet temperature is sufficient for desorption (typically 250°C) and the fiber depth is in the hottest zone of the inlet.[4]
Poor Reproducibility / High Variability 1. Inconsistent sample volume, headspace volume, or temperature.2. Inconsistent fiber placement in the headspace.3. Inconsistent sample agitation.1. Maintain constant and precise control over sample volume, vial size, and temperature for all samples and standards.[6]2. Use an autosampler for consistent fiber positioning or a depth gauge for manual injections.[4]3. Agitate all samples consistently (stirring, sonication) to reduce equilibrium time and improve precision.[6]
Peak Tailing or Broad Peaks 1. Incomplete or slow desorption.2. Using an incorrect GC inlet liner.1. Increase desorption time (e.g., 2-5 minutes) and/or temperature.[4][8]2. Use a narrow-bore SPME-specific inlet liner to ensure rapid transfer of analytes to the GC column.[10]
Carryover (Ghost Peaks) 1. Incomplete desorption from the previous run.1. Increase desorption time and temperature after each run. Thermally clean (bake out) the fiber in a clean, hot inlet between injections or if contamination is suspected.[5]
Troubleshooting: Purge-and-Trap (P&T)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of Polar Ketones 1. High water solubility of ketones leads to poor purging efficiency.2. Insufficient purge time or flow rate.3. Sample temperature is too low.1. This is a common issue for ketones.[11] Increase the ionic strength of the sample by adding salt (salting-out).2. Increase the purge time (e.g., by 2-4 minutes) and/or the purge gas flow rate (e.g., by 25%).[11]3. Heat the sample during the purge step (e.g., to 40-80°C) to improve the purging efficiency of water-soluble analytes.[11][12]
Poor Peak Shape for Early Eluters 1. Excessive water transferred to the GC system.2. Inefficient trapping or desorption.1. Use a trap with hydrophobic adsorbents. Implement or optimize the "dry purge" step to remove excess water from the trap before desorption.[13]2. Ensure the trap is being heated rapidly and efficiently. A slow desorption leads to broad bands being introduced to the GC. Check for leaks in the system.[13][14]
System Contamination / Extraneous Peaks 1. Carryover from a previous high-concentration sample.2. Contaminated purge gas or system components.1. Run a blank after a high-concentration sample. Increase the trap bake-out temperature or time between runs.[11]2. Ensure high-purity purge gas and install/regularly change purification traps. Check glassware and sample pathways for contamination.[11][15]
Reduced Sensitivity for All Compounds 1. Leak in the P&T system.1. Perform a system leak check, paying close attention to fittings and trap connections.[13][14]

Quantitative Data Summary

The recovery of volatile ketones is highly dependent on the extraction method, analyte, and sample matrix. The following tables summarize recovery data compiled from various studies.

Disclaimer: The data below is compiled from different sources. Experimental conditions (e.g., matrix, concentration, instrumentation) vary between studies, so direct comparison may not be possible. Please refer to the cited sources for detailed methodologies.

Table 1: Comparison of Recovery Percentages for P&T and SPME in Water

AnalyteMethodRecovery (%)Repeatability (RSD %)Source
Volatile Organic Compounds (general)P&T-GC-MS81 - 117%< 6%[16][17]
Volatile Organic Compounds (general)SPME-GC-MS80 - 119%1 - 12%[16][17]

Table 2: Recovery Data for Ketone-Related Compounds Using QuEChERS

AnalyteMatrixMethodRecovery (%)Source
Raspberry Ketone & Phenolic CompoundsAdipose Tissuemicro-QuEChERS EMR71 - 96% (cleanup step)[6]
Various Pesticides (for reference)Fruits & VegetablesQuEChERS68 - 127%[18]
Various Pesticides (for reference)SoilQuEChERS60 - 116%[13]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general procedure for the extraction of volatile ketones from a liquid sample. Optimization is required for specific applications.

  • Sample Preparation: a. Place a precise volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). b. (Optional but Recommended) Add a salt, such as NaCl or Na₂SO₄, to achieve a concentration of 25-30% (w/v) to enhance analyte volatility (salting-out).[6][18] c. (Optional) Add an internal standard. d. Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction: a. Place the vial in an autosampler tray or a heating block with agitation (stirring). b. Incubate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the sample to equilibrate.[8][18] c. Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 40 minutes) while maintaining the temperature and agitation.[8][19]

  • Desorption and Analysis: a. Withdraw the fiber from the sample vial and immediately insert it into the heated injection port (e.g., 250°C) of the gas chromatograph (GC). b. Desorb the analytes from the fiber for a sufficient time (e.g., 4 minutes) in splitless mode to ensure complete transfer to the GC column.[8] c. Start the GC-MS analysis. d. After desorption, remove the fiber and condition it (bake it out) in a separate clean, hot inlet or as per the instrument's instructions to prevent carryover.[5]

Protocol 2: Purge-and-Trap (P&T)

This protocol describes a general method for analyzing volatile ketones in an aqueous sample.

  • System Preparation: a. Ensure the P&T system is leak-free and that the trap has been properly conditioned.[13] b. Use high-purity inert gas (Helium or Nitrogen) for purging.[11]

  • Sample Introduction: a. Introduce a standard volume of the aqueous sample (e.g., 5 mL) into the purging vessel (sparger). b. Add an internal standard if required.

  • Purging and Trapping: a. Purge the sample by bubbling the inert gas through it at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).[11][17] b. To enhance the recovery of water-soluble ketones, heat the sample to 40-80°C during the purge.[12] c. The volatile ketones are swept from the sample and concentrated onto an adsorbent trap held at ambient temperature.

  • Desorption and Analysis: a. (Optional) Perform a "dry purge" where purge gas bypasses the sample and flows through the trap to remove excess water.[13] b. Rapidly heat the trap to the desorption temperature (e.g., 180-250°C) while backflushing with GC carrier gas. c. The desorbed analytes are transferred as a concentrated band into the GC-MS for separation and detection. d. After desorption, bake the trap at a higher temperature (e.g., 260°C) to remove any residual compounds and prepare it for the next sample.

Protocol 3: Salting-Out Liquid-Liquid Extraction (SALLE)

This protocol is a general guide for extracting ketones from an aqueous matrix.

  • Sample Preparation: a. Place a small volume of the aqueous sample (e.g., 100 µL) into a centrifuge tube.[5] b. Add a water-miscible organic solvent, such as acetonitrile (ACN), at a ratio of approximately 2:1 (v/v) solvent-to-sample (e.g., 200 µL ACN).[4][5]

  • Phase Separation (Salting-Out): a. Add a salting-out agent. Saturated magnesium sulfate (MgSO₄) or ammonium acetate solution are commonly used. Alternatively, a solid salt can be added.[3][4] b. Vortex or gently mix the sample for ~30 seconds to dissolve the salt and induce phase separation. A distinct organic layer (acetonitrile) will form on top of the aqueous layer.[4]

  • Extraction and Analysis: a. Centrifuge the tube to ensure a clean separation of the two layers and to pellet any precipitated proteins or solids.[5] b. Carefully pipette the upper organic layer (acetonitrile), which now contains the extracted ketones. c. The extract can often be injected directly into a GC or LC-MS system for analysis. If necessary, it can be evaporated and reconstituted in a different solvent.[3][5]

Visualized Workflows

PurgeAndTrapWorkflow cluster_0 1. Purge Step cluster_1 2. Desorb Step cluster_2 3. Bake Step Sample Aqueous Sample in Sparger Trap Adsorbent Trap (Ambient Temp) Sample->Trap Volatiles carried to trap PurgeGas Inert Gas (He/N2) PurgeGas->Sample Bubbles through sample HeatedTrap Trap Rapidly Heated (e.g., 250°C) GC GC Column HeatedTrap->GC Analytes transferred BakedTrap Trap Baked at High Temp (e.g., 260°C) CarrierGas GC Carrier Gas CarrierGas->HeatedTrap Backflushes trap Vent Vent BakedTrap->Vent Contaminants removed

Figure 1. General workflow for the Purge-and-Trap (P&T) extraction method.

SPMEWorkflow cluster_0 1. Equilibration & Extraction cluster_1 2. Desorption SampleVial Sealed Vial with Sample + Optional Salt Heater Heating & Agitation (e.g., 60°C) SampleVial->Heater SPME_Fiber SPME Fiber Exposed to Headspace Heater->SPME_Fiber Analytes adsorb to fiber GC_Inlet Heated GC Inlet (e.g., 250°C) SPME_Fiber->GC_Inlet Fiber inserted for desorption GC_Column GC Column GC_Inlet->GC_Column Analytes transfer to column

Figure 2. Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

References

Addressing matrix effects in the LC-MS analysis of Grasshopper ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Grasshopper ketone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound)[1]. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source[2][3]. This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, known as ion enhancement[1][4]. Both suppression and enhancement can compromise the accuracy, precision, and sensitivity of the quantitative analysis[3].

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike method[5]. This involves comparing the signal response of this compound in a neat solvent to the response in a sample matrix extract that has been spiked with the same concentration of the analyte. A significant difference between the two responses indicates the presence of matrix effects[6]. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression[6]. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs[7].

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A3: There are several effective strategies, which can be broadly categorized as:

  • Sample Preparation: Employing techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can effectively remove interfering matrix components before LC-MS analysis.[8][9][10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[11]

  • Calibration Techniques: Using advanced calibration methods such as stable isotope dilution (SID) or the standard addition method can compensate for matrix effects.[2][12][13]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the concentration of this compound is low.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification. Inconsistent matrix effects between samples.* Implement a robust sample preparation method like SPE or LLE to ensure consistent removal of matrix components.[8][9] * Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for sample-to-sample variations in matrix effects.[2][14]
Low sensitivity or inability to detect low concentrations of this compound. Significant ion suppression.* Optimize the sample cleanup procedure to remove the suppressing agents.[15] * Modify the chromatographic conditions to separate this compound from the interfering compounds.[11] * Consider using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[6]
Inaccurate quantification with external calibration. Matrix effects are present and not accounted for by the external standards prepared in a neat solvent.* Prepare calibration standards in a matrix that is representative of the samples (matrix-matched calibration). * Use the standard addition method, where known amounts of this compound are added to the actual samples for calibration.[12][13][16] * Employ the stable isotope dilution (SID) method, which is considered the gold standard for correcting matrix effects.[17][18][19]
Signal intensity of this compound varies with minor changes in the sample matrix. The analytical method is not robust enough to handle matrix variability.* Evaluate and re-validate the sample preparation and LC-MS method with a diverse set of matrix samples. * Increase the dilution factor of the sample extract if sensitivity allows.[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for cleaning up a biological sample containing this compound using SPE.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge. The this compound and some matrix components will be retained on the sorbent.[8]

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining the this compound.[8]

  • Elution: Elute the this compound from the cartridge using a stronger solvent.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

Protocol 2: Standard Addition Method for Quantification

This protocol describes the steps for quantifying this compound using the standard addition method.

  • Sample Aliquoting: Divide the unknown sample into several equal aliquots.

  • Spiking: Keep one aliquot as is (unspiked). To the other aliquots, add known and increasing amounts of a this compound standard solution.[12]

  • Analysis: Analyze all the aliquots using the LC-MS method.

  • Calibration Curve: Plot the measured peak area against the concentration of the added standard.

  • Quantification: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original sample.[12][13]

Protocol 3: Stable Isotope Dilution (SID) for Quantification

This protocol outlines the use of a stable isotope-labeled internal standard for accurate quantification.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard (SIL-IS) to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[17]

  • Sample Preparation: Process the samples using an appropriate extraction method (e.g., SPE, LLE).

  • LC-MS Analysis: Analyze the samples. The mass spectrometer will simultaneously monitor the transitions for both the native this compound and the SIL-IS.

  • Quantification: Calculate the peak area ratio of the native this compound to the SIL-IS. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable correction.[11][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction (SPE, LLE, etc.) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General experimental workflow for LC-MS analysis.

mitigation_strategies MatrixEffects Matrix Effects Identified SamplePrep Optimize Sample Preparation (SPE, LLE, Protein Precipitation) MatrixEffects->SamplePrep Chromatography Improve Chromatographic Separation MatrixEffects->Chromatography Calibration Advanced Calibration (Standard Addition, SID) MatrixEffects->Calibration Dilution Sample Dilution MatrixEffects->Dilution

Caption: Key strategies for mitigating matrix effects.

standard_addition_workflow cluster_prep Preparation cluster_analysis Analysis & Quantification Unknown Unknown Sample Aliquot1 Aliquot 1 (Unspiked) Unknown->Aliquot1 Aliquot2 Aliquot 2 (+ Low Std) Unknown->Aliquot2 Aliquot3 Aliquot 3 (+ Med Std) Unknown->Aliquot3 Aliquot4 Aliquot 4 (+ High Std) Unknown->Aliquot4 LCMS LC-MS Analysis Aliquot1->LCMS Aliquot2->LCMS Aliquot3->LCMS Aliquot4->LCMS Plot Plot Area vs. [Std] LCMS->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Concentration Determine Unknown Concentration Extrapolate->Concentration

Caption: Workflow of the standard addition method.

References

Strategies for preventing the degradation of Grasshopper ketone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of Grasshopper ketone. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring allenic ketone, a type of terpenoid.[1][2] Its chemical stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially different biological effects.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the sample, such as color change or precipitation.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC, GC-MS).

  • A shift in the pH of a solution containing the compound.

  • A decrease in the biological activity of the compound.

Q3: What are the primary pathways of this compound degradation?

A3: Based on its chemical structure, which includes an α,β-unsaturated ketone, an allene, and hydroxyl groups, the primary degradation pathways are likely to be:

  • Oxidation: The double bonds in the molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Isomerization: The allene functional group can potentially isomerize to a more stable conjugated system under certain conditions, such as exposure to acid, base, or heat.[3][4][5]

  • Polymerization: Unsaturated ketones can undergo polymerization, especially in the presence of light or heat.

  • Hydrolysis: While less common for the core structure, if formulated in aqueous solutions at extreme pH, esterification or other reactions involving the hydroxyl groups could occur, or the ketone itself could be susceptible to certain hydrolytic conditions.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be sufficient.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. This is particularly important for solutions.

  • Solvent: If in solution, use a high-purity, degassed solvent. Aprotic solvents are generally preferred to minimize reactions involving the hydroxyl groups.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
  • Possible Cause: The sample may have degraded.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak: Ensure the retention time of your main peak matches that of a fresh or certified standard of this compound.

    • Analyze the new peaks: If possible, use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. This can provide clues about the degradation products (e.g., an increase in mass may suggest oxidation).

    • Perform a forced degradation study: Subject a fresh sample of this compound to stress conditions (acid, base, heat, light, oxidation) to see if the same degradation products are formed. This can help to identify the cause of the degradation.

    • Review your storage conditions: Ensure that the sample has been stored according to the recommended conditions (see FAQ 4).

Issue 2: The biological activity of my this compound has decreased.
  • Possible Cause: The compound has likely degraded, reducing the concentration of the active form.

  • Troubleshooting Steps:

    • Assess the purity of your sample: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to determine the purity of your sample.

    • Compare to a fresh sample: If possible, test the biological activity of a fresh, un-degraded sample of this compound in parallel.

    • Consider the degradation products: If the identity of the degradation products is known, consider if they could be interfering with the biological assay.

Issue 3: The this compound sample has changed color.
  • Possible Cause: Color change is often an indication of chemical degradation, potentially due to oxidation or polymerization.

  • Troubleshooting Steps:

    • Do not use the sample for experiments: A visible change in the sample's appearance is a strong indicator of degradation.

    • Analyze the sample: If you have the resources, analyze the sample by HPLC or other appropriate methods to assess its purity and identify degradation products.

    • Discard and obtain a fresh sample: To ensure the validity of your experimental results, it is best to discard the discolored sample and obtain a fresh stock.

Quantitative Data

Disclaimer: The following data is illustrative and based on general knowledge of the stability of terpenoids and unsaturated ketones. Specific stability studies for this compound have not been reported in the literature. This data should be used for guidance only.

Table 1: Illustrative Purity of this compound Under Different Storage Temperatures Over 12 Months (Solid State, Protected from Light, Inert Atmosphere)

TemperaturePurity after 3 monthsPurity after 6 monthsPurity after 12 months
25°C90%80%<70%
4°C98%95%90%
-20°C>99%>99%98%
-80°C>99%>99%>99%

Table 2: Illustrative Effect of Storage Conditions on the Purity of this compound in Solution (in Acetonitrile) after 1 Month at 4°C

ConditionPurity
Amber vial, inert atmosphere>99%
Amber vial, air97%
Clear vial, inert atmosphere98%
Clear vial, air95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[6][7][8]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in methanol for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2) and compare the chromatograms to that of an untreated control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to separate this compound from its potential degradation products.[9][10][11][12][13]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range). If using MS, scan a suitable mass range.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Visualizations

GK This compound Oxidation Oxidation (O₂, light, heat) GK->Oxidation Isomerization Isomerization (acid, base, heat) GK->Isomerization Polymerization Polymerization (light, heat) GK->Polymerization Oxidized_Products Oxidized Products (e.g., epoxides, cleaved products) Oxidation->Oxidized_Products Isomerized_Products Isomerized Products (e.g., conjugated dienes) Isomerization->Isomerized_Products Polymers Polymers Polymerization->Polymers

Caption: Proposed degradation pathways for this compound.

Start Start: Stability Study of This compound Prepare_Samples Prepare Samples (Solid and Solution) Start->Prepare_Samples Storage_Conditions Store under Different Conditions (Temp, Light, Atmosphere) Prepare_Samples->Storage_Conditions Time_Points Pull Samples at Time Points (T₀, T₁, T₂, ...) Storage_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Time_Points->Analysis Data_Evaluation Evaluate Data (Purity, Degradants) Analysis->Data_Evaluation End End: Determine Shelf-life and Optimal Storage Data_Evaluation->End

Caption: Experimental workflow for a stability study.

Start Suspected Degradation of This compound Check_Appearance Visual Inspection: Color Change/Precipitate? Start->Check_Appearance Yes_Appearance Degradation Likely. Discard Sample. Check_Appearance->Yes_Appearance Yes No_Appearance No Visual Change Check_Appearance->No_Appearance No Chromatography Chromatographic Analysis: Unexpected Peaks? No_Appearance->Chromatography Yes_Peaks Degradation Confirmed. Review Storage/Handling. Chromatography->Yes_Peaks Yes No_Peaks Sample Appears Stable. Proceed with Caution. Chromatography->No_Peaks No Check_Activity If possible, check biological activity. No_Peaks->Check_Activity

References

Optimization of NMR parameters for unambiguous assignment of Grasshopper ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the unambiguous structural assignment of Grasshopper ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the NMR analysis of this compound?

A1: The main challenges in the NMR analysis of this compound arise from its complex stereochemistry, potential for signal overlap in the proton NMR spectrum, and the need to unambiguously assign quaternary carbons. The presence of multiple chiral centers and conformationally flexible rings can lead to complex splitting patterns and overlapping resonances, particularly in the aliphatic region.

Q2: Which NMR experiments are essential for the complete structural elucidation of this compound?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete and unambiguous assignment of this compound. Essential experiments include:

  • 1D ¹H and ¹³C NMR: To identify the number and types of protons and carbons.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems and identify coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and connecting spin systems.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.[3][4][5]

Q3: How can I resolve signal overlap in the ¹H NMR spectrum of this compound?

A3: Signal overlap is a common issue that can complicate spectral analysis.[6][7][8] Several strategies can be employed to resolve overlapping signals:

  • 2D NMR Techniques: Spreading the signals into a second dimension using experiments like HSQC and COSY can resolve overlapping proton signals by correlating them to distinct carbon atoms or other protons.[2][7]

  • Solvent Change: Acquiring spectra in different deuterated solvents can alter the chemical shifts of protons and potentially resolve overlaps.

  • Temperature Variation: Changing the temperature can affect the conformational equilibrium and lead to changes in chemical shifts, which may resolve overlapping signals.[9]

  • Higher Magnetic Field: Using a higher field NMR spectrometer will increase chemical shift dispersion and reduce signal overlap.

Troubleshooting Guides

Problem 1: Weak or missing quaternary carbon signals in the ¹³C NMR spectrum.
  • Possible Cause: Long T1 relaxation times of quaternary carbons.

  • Solution: Increase the relaxation delay (d1) in the ¹³C NMR acquisition parameters. A longer delay allows for more complete relaxation of the magnetization, leading to stronger signals. It is often more difficult to acquire a good quality ¹³C NMR spectrum than it is to acquire a set of 2D spectra, especially with sample-limited natural products.[3]

ParameterRecommended Value
Relaxation Delay (d1)5 - 10 seconds
Number of Scans (ns)Increase to improve signal-to-noise
Problem 2: Ambiguous HMBC correlations for assigning key quaternary carbons.
  • Possible Cause: Non-optimal setting of the long-range coupling constant (ⁿJCH).

  • Solution: The HMBC experiment is optimized for a specific range of long-range coupling constants. For this compound, with its mix of aliphatic and olefinic systems, it may be necessary to acquire multiple HMBC spectra with different long-range coupling delays to observe all desired correlations.

ParameterRecommended Value
Long-range coupling constant (ⁿJCH)4 Hz and 8 Hz (in separate experiments)
Problem 3: Difficulty in determining the relative stereochemistry from NOESY data.
  • Possible Cause 1: Inappropriate mixing time (d8).

  • Solution 1: The NOESY mixing time is a critical parameter that depends on the molecular weight of the compound.[4][5][10] For a molecule the size of this compound, a range of mixing times should be tested to observe both strong and weak NOEs. A series of NOESY spectra with different mixing times can be acquired to build up a reliable set of distance restraints.[11][12]

Molecular Weight (approx.)Recommended Mixing Time (d8)
< 500 Da0.5 - 1.0 s
500 - 1500 Da0.1 - 0.5 s
> 1500 Da0.05 - 0.2 s
  • Possible Cause 2: Zero-quantum artifacts or spin diffusion in NOESY.

  • Solution 2: For medium-sized molecules like this compound, ROESY can be a better alternative to NOESY. ROESY cross-peaks are always positive and are less prone to spin diffusion artifacts, which can lead to erroneous structural interpretations.[3]

Experimental Protocols

General Sample Preparation
  • Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

Standard 2D NMR Parameter Optimization

The following table provides a starting point for optimizing key 2D NMR parameters for this compound on a 500 MHz spectrometer.

ExperimentParameterRecommended ValuePurpose
COSY Relaxation Delay (d1)1.5 - 2.0 sAllows for sufficient relaxation between scans.
Number of Scans (ns)2 - 4Adequate for good signal-to-noise.
HSQC ¹JCH145 HzOptimized for one-bond C-H couplings.
Relaxation Delay (d1)1.5 sStandard delay for good sensitivity.[13]
Number of Scans (ns)2 - 8Adjust for sample concentration.
HMBC ⁿJCH8 HzOptimized for 2-3 bond C-H couplings.
Relaxation Delay (d1)2.0 sLonger delay for better quaternary carbon detection.
Number of Scans (ns)16 - 64HMBC is less sensitive than HSQC.[10]
NOESY Mixing Time (d8)0.5 - 0.8 sAppropriate for a molecule of this size.[4][5]
Relaxation Delay (d1)2.0 sStandard delay.
Number of Scans (ns)8 - 16Adjust based on desired sensitivity.

Visualizations

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the unambiguous assignment of this compound using a combination of NMR experiments.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis & Structure Elucidation H1_NMR 1H NMR Spin_Systems Identify Spin Systems H1_NMR->Spin_Systems C13_NMR 13C NMR CH_Correlation Correlate 1H and 13C C13_NMR->CH_Correlation COSY COSY COSY->Spin_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY/ROESY Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Spin_Systems->Connectivity CH_Correlation->Connectivity Connectivity->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Decision Tree for Resolving Signal Overlap

This diagram provides a decision-making process for addressing signal overlap in the ¹H NMR spectrum.

Overlap_Troubleshooting Start Signal Overlap Observed in 1H NMR Check_2D Analyze 2D Spectra (COSY, HSQC) Start->Check_2D Resolved Overlap Resolved? Check_2D->Resolved Yes Yes Resolved->Yes Yes No No Resolved->No No Success Assignment Successful Yes->Success Change_Solvent Change Solvent No->Change_Solvent Change_Temp Vary Temperature No->Change_Temp Higher_Field Use Higher Field Spectrometer No->Higher_Field Re_evaluate Re-evaluate 2D Data Change_Solvent->Re_evaluate Change_Temp->Re_evaluate Higher_Field->Re_evaluate Re_evaluate->Success

Caption: Troubleshooting guide for resolving signal overlap in NMR spectra.

References

Technical Support Center: Overcoming Low Ionization Efficiency of Ketones in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ketones by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low ionization efficiency of ketones. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the signal intensity and achieve reliable quantification of your target analytes.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving common issues related to the analysis of ketones in mass spectrometry.

Q1: My ketone signal is very low or absent. What are the first things I should check?

A1: When experiencing low or no signal for your ketone analytes, it's important to systematically check your instrument and sample parameters.

  • Mass Spectrometer Performance: First, confirm that the mass spectrometer is functioning correctly.

    • Run a system suitability test: Analyze a standard compound that is known to ionize well under your current mobile phase and source conditions. If this standard also shows a low signal, the issue may be with the instrument itself (e.g., dirty ion source, detector issue).

    • Check instrument tuning and calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of your ketone analytes.[1]

  • Sample Concentration: Verify that the concentration of your ketone in the sample is within the detection limits of your instrument.[1]

    • Prepare and inject a higher concentration standard of your ketone to confirm that the instrument can detect it.

  • Ionization Source Parameters: The choice and settings of your ionization source are critical.

    • Electrospray Ionization (ESI): Ketones are neutral molecules and generally exhibit poor ionization efficiency in ESI.[2] If you are using ESI, you may need to promote adduct formation or consider chemical derivatization.

    • Alternative Ionization Techniques: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as these techniques can be more effective for less polar and neutral molecules.[3]

Q2: I've confirmed my instrument is working and my sample concentration is adequate, but my ketone signal in ESI is still poor. What's the next step?

A2: The next step is to address the inherent low ionization efficiency of ketones in ESI. You have two primary strategies: promoting adduct formation or chemical derivatization.

  • Promoting Adduct Formation: Ketones can sometimes be detected as adducts with ions present in the mobile phase.

    • Sodium or Ammonium Adducts: Try adding a low concentration (e.g., 1-5 mM) of sodium acetate or ammonium acetate to your mobile phase to encourage the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts. Be aware that this can sometimes increase background noise.

  • Chemical Derivatization: This is often the most effective method to significantly enhance the signal intensity of ketones. Derivatization involves chemically modifying the ketone to introduce a group that is readily ionizable. Please refer to the FAQs and Experimental Protocols sections for more details on derivatization strategies.

Q3: I am seeing a signal for my ketone, but it is inconsistent and has poor reproducibility. What could be the cause?

A3: Poor reproducibility can stem from several factors, from sample preparation to chromatographic conditions.

  • Inconsistent Derivatization: If you are using a derivatization method, ensure the reaction is complete and consistent for all samples and standards.

    • Reaction Conditions: Precisely control the reaction time, temperature, and reagent concentrations.

    • Reagent Stability: Ensure your derivatization reagent has not degraded.

  • Chromatographic Issues: Poor chromatography can lead to inconsistent peak shapes and areas.

    • Peak Shape: Tailing or fronting peaks can indicate issues with the column, mobile phase pH, or interactions with the analytical column.

    • Retention Time Fluctuation: Inconsistent retention times can point to problems with the LC pump, column temperature, or mobile phase composition.

  • Matrix Effects: Components in your sample matrix (e.g., salts, lipids) can suppress the ionization of your analyte, leading to variability.[4]

    • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Internal Standards: Use a stable isotope-labeled internal standard for your ketone to compensate for matrix effects and variations in ionization.

Logical Troubleshooting Workflow

Here is a visual guide to help you navigate the troubleshooting process for low ketone signals.

Caption: A step-by-step guide to troubleshooting low ketone signals.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of ketones low, especially in ESI?

A1: Ketones are neutral molecules that lack easily ionizable functional groups like amines or carboxylic acids. In electrospray ionization (ESI), which relies on the formation of pre-charged ions in solution, neutral molecules like ketones have a low propensity to become protonated ([M+H]⁺) or deprotonated ([M-H]⁻), resulting in poor signal intensity.[2]

Q2: What is chemical derivatization and how does it improve ketone detection?

A2: Chemical derivatization is a technique used to modify an analyte (in this case, a ketone) to enhance its analytical properties. For mass spectrometry, this typically involves reacting the ketone with a reagent that introduces a permanently charged group or a group that is easily ionized. This modification significantly increases the ionization efficiency of the ketone derivative, leading to a much stronger signal in the mass spectrometer.

Q3: What are some common derivatization reagents for ketones?

A3: Several reagents are commonly used to derivatize ketones for mass spectrometry analysis. These include:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form hydrazones, which can be readily analyzed.

  • Girard's Reagents (T and P): These reagents introduce a quaternary ammonium group, which carries a permanent positive charge, leading to excellent ionization efficiency in positive-ion ESI.

  • Dansylhydrazine: This reagent adds a dansyl group to the ketone, which is easily protonated and also fluorescent, allowing for detection by other methods as well.

Q4: How much of a signal increase can I expect with derivatization?

A4: The signal enhancement from derivatization can be substantial, often ranging from a several-fold to over a thousand-fold increase in sensitivity, depending on the ketone, the derivatization reagent, and the analytical conditions. For example, derivatization of certain ketones with a modified Girard's reagent has been shown to increase signal intensities by 3.3 to 7.0-fold compared to the standard Girard's reagent T.[2] In some cases, with newly designed Girard-type reagents, the detection signals of aldehydes were increased by 21 to 2856 times.[5]

Quantitative Data on Signal Enhancement

The following table summarizes the reported signal enhancement for different derivatization reagents with various carbonyl compounds.

Derivatization ReagentAnalyte ClassSignal EnhancementReference
Modified Girard's Reagent (HTMOB) Ketones and Aldehydes3.3 to 7.0-fold increase compared to Girard's T[2]
Designed Girard-type Reagent (HBP) Aldehydes21 to 2856-fold increase[5]
Dansylhydrazine Carbonyls~15-fold for androsterone to ~940-fold for 2-butanone
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) Hydroxybutyrate enantiomersUp to 55.3-fold increase

Experimental Protocols

Here we provide detailed methodologies for key derivatization experiments.

Protocol 1: Derivatization of Ketones with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a general guideline for the derivatization of ketones with DNPH for LC-MS analysis.

Materials:

  • Ketone standard or sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2.3 g/L in acetonitrile)

  • Hydrochloric acid (1 M)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • To 20 mL of your sample solution, add 50 µL of 1 M hydrochloric acid and 30 mL of the DNPH acetonitrile solution.[6]

  • Heat the solution at 60°C in a water bath for 30 minutes, then allow it to stand at room temperature overnight.[6]

  • Take a 1 mL aliquot of the reaction solution and dilute it to 20 mL with an acetonitrile/water (3/2) solution.[6]

  • The diluted solution is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization of Ketosteroids with Girard's Reagent P

This protocol is adapted for the derivatization of ketosteroids.

Materials:

  • Ketosteroid standard or sample extract

  • Girard's Reagent P (GP) solution (e.g., in methanol)

  • Internal standard solution (if available)

Procedure:

  • To 100 µL of your sample (e.g., in serum), add 20 µL of the internal standard solution.

  • Add 20 µL of the Girard's Reagent P solution to derivatize the keto groups.

  • Vortex the mixture and incubate as required (optimization may be needed, e.g., 60°C for 30 minutes).

  • After incubation, the sample may require a cleanup step such as solid-phase extraction (SPE) before LC-MS analysis.

Protocol 3: Derivatization of Carbonyls with Dansylhydrazine

This protocol provides a general procedure for derivatizing carbonyl compounds with dansylhydrazine.

Materials:

  • Carbonyl-containing sample

  • Dansylhydrazine solution

  • Catalyst (e.g., trifluoroacetic acid)

  • Quenching solution (if necessary)

Procedure:

  • The derivatization procedure can be partially automated using an autosampler for precise addition of reagents.

  • Mix your sample with the dansylhydrazine solution.

  • Add a catalyst, such as a small amount of trifluoroacetic acid, to facilitate the reaction.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 1-2 hours).

  • If necessary, quench the reaction with a suitable reagent.

  • The derivatized sample is then ready for LC-MS analysis.

Derivatization Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of ketones using a derivatization strategy.

Caption: A general workflow for ketone analysis using chemical derivatization.

References

Validation & Comparative

A Comparative Analysis of Grasshopper Ketone and Other Insect-Derived Ketones: Bioactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of grasshopper ketone against other notable insect-derived ketones, focusing on their anti-inflammatory and antimicrobial properties. The information presented is supported by experimental data to facilitate objective evaluation and further research.

Introduction

Insects are a vast reservoir of unique bioactive compounds, many of which are employed as chemical defense mechanisms. Among these, ketones represent a diverse class of molecules with significant pharmacological potential. This compound, a notable example, has garnered interest for its anti-inflammatory properties. This guide aims to contextualize the bioactivity of this compound by comparing it with other well-characterized insect-derived ketones, providing a valuable resource for drug discovery and development.

Comparative Bioactivity of Insect-Derived Ketones

The following table summarizes the available quantitative data on the bioactivity of this compound and other representative insect-derived ketones. Direct comparative studies are limited, and the available data often focuses on different aspects of bioactivity.

CompoundSource Insect(s)Bioactivity TypeAssayTarget(s)IC50 / MIC
This compound Romalea microptera (and also found in the alga Sargassum fulvellum)Anti-inflammatoryLPS-induced RAW 264.7 cellsNO, IL-6, IL-1β, TNF-αSignificant reduction at 0.1-100 µg/mL
Cantharidin Blister Beetles (Lytta vesicatoria, etc.)Cytotoxic / AnticancerIn vitro enzyme inhibitionProtein Phosphatase 1 (PP1)1.7 µM
In vitro enzyme inhibitionProtein Phosphatase 2A (PP2A)0.16 µM
Cytotoxicity AssayHep 3B human liver cancer cells2.2 µM
2,3-dimethyl-1,4-benzoquinone Luprops tristis (Mupli beetle)AntibacterialAgar disc diffusionStaphylococcus aureus11 mm zone of inhibition
Agar disc diffusionEscherichia coli9 mm zone of inhibition

Note: Direct comparison of potency is challenging due to the different assays and units reported. For this compound, specific IC50 values for cytokine reduction were not provided in the primary literature, only a dose-dependent significant reduction was noted.

Signaling Pathways and Mechanisms of Action

The bioactivity of these ketones is underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential.

This compound: Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response.[1] Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1] This dual inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Grasshopper_Ketone_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKK TLR4->IKK activates NO Nitric Oxide (NO) TLR4->NO induces iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Cytokines upregulate JNK->Cytokines upregulate p38->Cytokines upregulate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces transcription GK This compound GK->ERK inhibits GK->JNK inhibits GK->p38 inhibits GK->NFkB_nuc inhibits translocation Cantharidin_Pathway cluster_downstream Downstream Effects Cantharidin Cantharidin PP2A Protein Phosphatase 2A Cantharidin->PP2A inhibits Hyperphosphorylation Hyperphosphorylation of cellular proteins PP2A->Hyperphosphorylation normally prevents MAPK_path MAPK Pathway (ERK, JNK, p38) Hyperphosphorylation->MAPK_path NFkB_path NF-κB Pathway Hyperphosphorylation->NFkB_path CellCycle Cell Cycle Arrest Hyperphosphorylation->CellCycle Apoptosis Apoptosis MAPK_path->Apoptosis NFkB_path->Apoptosis CellCycle->Apoptosis Anti_inflammatory_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Stimulate->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Stimulate->Western_Blot MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Overnight bacterial culture Standardize Standardize inoculum (0.5 McFarland) Culture->Standardize Inoculate Inoculate microtiter plate wells Standardize->Inoculate Dilute Serial dilution of test compound Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read for turbidity Incubate->Read Determine Determine MIC Read->Determine

References

A Comparative Analysis of the Anti-inflammatory Properties of Grasshopper Ketone and Synthetic Abscisic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two related apocarotenoids reveals distinct mechanisms of anti-inflammatory action, offering different therapeutic possibilities. This guide compares the naturally occurring Grasshopper ketone to synthetic analogs of the structurally related phytohormone Abscisic Acid (ABA), summarizing their performance with available experimental data.

Introduction

Comparative Analysis of Anti-inflammatory Activity

This compound and synthetic ABA analogs exert their anti-inflammatory effects through distinct molecular pathways, targeting different cell types and inflammatory mediators. This compound's mechanism is centered on the inhibition of the NF-κB and MAPK signaling pathways in macrophages, key regulators of the inflammatory response. In contrast, the studied synthetic ABA analogs function as antagonists of the LANCL2 receptor, primarily affecting granulocytes and monocytes.

FeatureThis compoundSynthetic ABA Analogs
Primary Target Cells Macrophages (e.g., RAW 264.7)Granulocytes, Monocytes
Mechanism of Action Inhibition of NF-κB and MAPK (ERK, JNK, p38) phosphorylationAntagonism of the LANCL2 receptor, competing with Abscisic Acid
Inhibited Pro-inflammatory Mediators Nitric Oxide (NO), TNF-α, IL-6, IL-1β, iNOS, COX-2Prostaglandin E2 (PGE2), Monocyte Chemoattractant Protein-1 (MCP-1)
Inhibited Cellular Processes -Chemotaxis, Phagocytosis, Reactive Oxygen Species (ROS) production
Quantitative Efficacy (IC50) Data not available in the reviewed literature. Significant inhibition of NO and pro-inflammatory cytokines observed in the 0.1-100 µg/ml range.[1]Data not available in the reviewed literature for direct comparison of inflammatory markers.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and synthetic ABA analogs are visualized below, along with a typical experimental workflow for assessing the in vitro anti-inflammatory activity of a test compound.

experimental_workflow start_end start_end cell_culture cell_culture treatment treatment stimulation stimulation incubation incubation assay assay start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat lps Stimulate with LPS pretreat->lps incubate Incubate lps->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate griess Nitric Oxide Assay (Griess Reagent) supernatant->griess elisa Cytokine Assay (ELISA) supernatant->elisa western Protein Expression (Western Blot) cell_lysate->western end End griess->end elisa->end western->end

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

grasshopper_ketone_pathway stimulus stimulus receptor receptor pathway_component pathway_component inhibitor inhibitor transcription_factor transcription_factor response response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB IkB->NFkB nucleus Nucleus NFkB->nucleus GK Grasshopper Ketone GK->MAPK GK->NFkB inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammation

Caption: Anti-inflammatory mechanism of this compound.

aba_analog_pathway stimulus stimulus receptor receptor inhibitor inhibitor response response ABA Abscisic Acid (ABA) LANCL2 LANCL2 Receptor ABA->LANCL2 ABA_analog Synthetic ABA Analog ABA_analog->LANCL2 downstream Downstream Signaling LANCL2->downstream inflammation Inflammatory Responses (Chemotaxis, Phagocytosis, PGE2 release) downstream->inflammation

Caption: Anti-inflammatory mechanism of synthetic ABA analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is measured indirectly by quantifying the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • After treatment and stimulation, a portion of the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.

  • After washing, the wells are blocked to prevent non-specific binding.

  • Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.

  • After another wash, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate for the enzyme is then added, leading to a color change.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is calculated based on the standard curve.

Western Blot Analysis

The expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylated forms of MAPK and NF-κB components are determined by Western blotting.

  • After treatment, cells are lysed to extract total proteins.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system.

  • The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and synthetic ABA analogs represent two distinct, yet related, classes of compounds with anti-inflammatory potential. This compound directly targets core inflammatory signaling pathways in macrophages, suggesting its utility in conditions where macrophage-driven inflammation is predominant. In contrast, synthetic ABA analogs modulate inflammatory responses in other key immune cells like granulocytes and monocytes through a receptor-antagonist mechanism. The lack of directly comparable quantitative data, such as IC50 values for the same inflammatory markers, highlights an area for future research. A head-to-head comparison of these compounds in a wider range of in vitro and in vivo models would be invaluable to fully elucidate their therapeutic potential and respective niches in the treatment of inflammatory diseases.

References

Validation of Grasshopper ketone's anti-inflammatory activity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Grasshopper Ketone's Efficacy in a Preclinical Model of Atopic Dermatitis

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, this compound, a natural compound isolated from the brown alga Sargassum fulvellum, presents a compelling profile. In vivo studies have demonstrated its potential to mitigate inflammatory responses, particularly in the context of atopic dermatitis. This guide provides an objective comparison of the anti-inflammatory activity of this compound with established alternatives, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic promise.

Performance Comparison: this compound vs. Standard Anti-Inflammatory Agents

To contextualize the anti-inflammatory efficacy of this compound, its performance in a key in vivo model of atopic dermatitis is compared with the well-established corticosteroid, dexamethasone, and the nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The data presented below is derived from studies utilizing the 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice, a standard for preclinical evaluation of anti-inflammatory therapeutics.

It is important to note that while direct in vivo quantitative data for isolated this compound is emerging, the following table primarily utilizes data from studies on the ethanolic extract of Sargassum fulvellum (SFEE), of which this compound is a key bioactive component. This serves as a strong proxy for its potential efficacy.

ParameterUntreated Control (DNCB-induced)Sargassum fulvellum Extract (Containing this compound)DexamethasoneIndomethacin
Serum IgE Levels Significantly elevatedSuppressedSignificantly suppressed[1]Data in a directly comparable DNCB model is limited
Serum TNF-α Levels Significantly elevatedSuppressedSignificantly suppressedData in a directly comparable DNCB model is limited
Serum IL-4 Levels Significantly elevatedSuppressedSignificantly suppressedData in a directly comparable DNCB model is limited
Dermal Thickness IncreasedDecreasedSignificantly decreased[1]Data in a directly comparable DNCB model is limited
Mast Cell Infiltration IncreasedDecreasedSignificantly decreased[1]Data in a directly comparable DNCB model is limited

Unraveling the Mechanism: Modulation of Key Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by modulating critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Grasshopper_Ketone_Signaling_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., DNCB) TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Grasshopper_Ketone Grasshopper Ketone Grasshopper_Ketone->IKK Inhibits MAPK MAPK (p38, ERK, JNK) Grasshopper_Ketone->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes Induces MAPKK MAPKK MAPKKK->MAPKK Activates MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to AP1->Proinflammatory_Genes Induces

Fig. 1: this compound's proposed mechanism of action.

Experimental Protocols: A Closer Look at the Methodology

The validation of this compound's anti-inflammatory activity relies on a well-defined in vivo model. The following protocol outlines the key steps in the DNCB-induced atopic dermatitis model in mice.

Experimental_Workflow start Start: Acclimatization of BALB/c Mice sensitization Sensitization Phase: Topical application of DNCB (e.g., 1%) on shaved dorsal skin start->sensitization challenge Challenge Phase: Repeated topical application of lower concentration DNCB (e.g., 0.2%) sensitization->challenge treatment Treatment Groups: - Vehicle Control - this compound/SFEE - Dexamethasone - Indomethacin challenge->treatment evaluation Evaluation of Inflammatory Parameters: - Dermal thickness - Mast cell infiltration (Histology) - Serum IgE, TNF-α, IL-4 levels (ELISA) treatment->evaluation end End: Data Analysis and Comparison evaluation->end

Fig. 2: Workflow for DNCB-induced atopic dermatitis model.
Detailed Methodology: DNCB-Induced Atopic Dermatitis Model

  • Animal Model: BALB/c mice are typically used for this model due to their susceptibility to developing atopic-like skin lesions.

  • Sensitization: A solution of 1% DNCB in a vehicle (commonly acetone and olive oil) is topically applied to a shaved area on the dorsal skin of the mice. This initial application sensitizes the immune system to the hapten.

  • Challenge: After a sensitization period (typically one week), a lower concentration of DNCB (e.g., 0.2%) is repeatedly applied to the same skin area (e.g., three times a week for several weeks) to elicit a chronic inflammatory response resembling atopic dermatitis.

  • Treatment: During the challenge phase, different groups of mice are treated with the vehicle control, Sargassum fulvellum extract (containing this compound), dexamethasone, or indomethacin. The administration can be topical or systemic, depending on the study design.

  • Evaluation: At the end of the treatment period, various parameters are assessed to quantify the level of inflammation. This includes:

    • Macroscopic scoring: Visual assessment of skin lesions for erythema, edema, excoriation, and dryness.

    • Histological analysis: Skin biopsies are taken to measure epidermal and dermal thickness and to quantify the infiltration of inflammatory cells, such as mast cells, using specific staining techniques (e.g., toluidine blue).

    • Immunological analysis: Blood samples are collected to measure the serum levels of total IgE, and pro-inflammatory cytokines like TNF-α and IL-4 using Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

The available in vivo data, primarily from studies on Sargassum fulvellum extract, strongly suggests that this compound possesses significant anti-inflammatory properties, making it a promising candidate for further investigation in the context of atopic dermatitis and other inflammatory skin conditions. Its mechanism of action appears to be rooted in the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. While direct, quantitative head-to-head comparisons with standard drugs are still needed for a complete picture of its potency, the initial findings are encouraging. This guide provides a foundational understanding for researchers and drug developers to objectively evaluate the potential of this compound in the anti-inflammatory drug discovery pipeline.

References

A Comparative Analysis of Grasshopper Ketone and its Precursor Neoxanthin as Potential Antifeedants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative guide exploring the potential antifeedant activities of grasshopper ketone and its biosynthetic precursor, neoxanthin, has been compiled for researchers, scientists, and professionals in drug development. This guide addresses the chemical relationship, natural occurrence, and plausible antifeedant effects of these two compounds, highlighting the current gap in direct experimental comparisons.

While a direct quantitative comparison of the antifeedant efficacy of this compound and neoxanthin is not available in current scientific literature, this guide provides a framework for future research by detailing established experimental protocols and outlining the known properties of each compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of neoxanthin and this compound is presented below. This information is crucial for understanding their potential interactions with insect sensory systems and their stability in experimental and natural environments.

PropertyNeoxanthinThis compound
Chemical Formula C40H56O4C13H20O3
Molar Mass 600.88 g/mol 224.30 g/mol
Class Carotenoid (Xanthophyll)Apocarotenoid (Norisoprenoid)
Key Functional Groups Polyene chain, Hydroxyl groups, Epoxide group, Allenic bondKetone, Hydroxyl groups, Didehydro-β-ionone ring
Natural Occurrence Abundant in green leaves and some algae[1]Found in various plants and some insects, such as the grasshopper Romalea microptera[2]
Biosynthetic Relationship Precursor to this compoundDegradation product of Neoxanthin

Biosynthetic Pathway: From Neoxanthin to this compound

This compound is a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. Its direct precursor is the xanthophyll neoxanthin, which is abundant in photosynthetic tissues of plants. The formation of this compound from neoxanthin is a key step in the biosynthesis of other important compounds, such as damascenone.

Biosynthesis Neoxanthin Neoxanthin Oxidative Cleavage Oxidative Cleavage Neoxanthin->Oxidative Cleavage Enzymatic or Photochemical Reaction Grasshopper_Ketone This compound Oxidative Cleavage->Grasshopper_Ketone

Caption: Biosynthetic pathway of this compound from Neoxanthin.

Antifeedant Activity: A Research Gap

A thorough review of existing literature reveals a significant lack of studies directly investigating and comparing the antifeedant properties of this compound and neoxanthin. While many carotenoids and their derivatives are known to play roles in plant defense against herbivores, specific quantitative data such as the effective concentration for 50% feeding deterrence (EC50) or feeding deterrence indices (FDI) for these two compounds are not available.

The structural differences between the large, C40 polyene chain of neoxanthin and the smaller, more volatile C13 structure of this compound suggest they may have different modes of action and potencies as antifeedants. The increased volatility and different functional groups of this compound could potentially lead to a more potent interaction with insect chemoreceptors. However, without experimental data, this remains speculative.

Experimental Protocol: Leaf Disc No-Choice Antifeedant Bioassay

To address the current knowledge gap, the following detailed experimental protocol, adapted from established methods for testing antifeedants against generalist herbivores like the common cutworm (Spodoptera litura), is proposed.[3][4][5][6]

Insect Rearing
  • Spodoptera litura larvae are reared on an artificial diet or a suitable host plant (e.g., castor bean leaves, Ricinus communis) under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod).

  • Third-instar larvae, starved for 4-6 hours, are typically used for the bioassay to ensure feeding motivation.

Preparation of Test Solutions
  • This compound and neoxanthin are dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a series of stock solutions of varying concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

  • A control solution containing only the solvent is also prepared.

Leaf Disc Preparation and Treatment
  • Leaf discs of a uniform size (e.g., 2 cm diameter) are punched from fresh, untreated host plant leaves.

  • The leaf discs are individually dipped into the test solutions for a set period (e.g., 10 seconds) and then allowed to air dry completely to ensure the evaporation of the solvent.

  • Control discs are treated with the solvent-only solution.

Bioassay Procedure
  • A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.

  • One starved third-instar S. litura larva is introduced into each Petri dish.

  • The Petri dishes are maintained under the same controlled conditions as the insect rearing.

  • After a 24-hour feeding period, the larvae are removed, and the remaining leaf disc area is measured using a leaf area meter or image analysis software.

Data Analysis
  • The area of the leaf disc consumed is calculated for both treated and control discs.

  • The Feeding Deterrence Index (FDI) is calculated using the following formula: FDI (%) = [(C - T) / C] x 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

  • The EC50 value (the concentration that causes 50% feeding deterrence) can be determined by probit analysis of the concentration-response data.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Bioassay Bioassay cluster_Analysis Data Analysis Insect_Rearing Insect Rearing (Spodoptera litura) Introduce_Larva Introduce Larva Insect_Rearing->Introduce_Larva Prepare_Solutions Prepare Test Solutions (this compound & Neoxanthin) Treat_Discs Treat Leaf Discs Prepare_Solutions->Treat_Discs Prepare_Discs Prepare Leaf Discs Prepare_Discs->Treat_Discs Setup_Petri_Dish Set up Petri Dish Treat_Discs->Setup_Petri_Dish Setup_Petri_Dish->Introduce_Larva Incubation 24h Incubation Introduce_Larva->Incubation Measure_Consumption Measure Leaf Area Consumed Incubation->Measure_Consumption Calculate_FDI Calculate Feeding Deterrence Index (FDI) Measure_Consumption->Calculate_FDI Determine_EC50 Determine EC50 Calculate_FDI->Determine_EC50

Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Conclusion and Future Directions

While this compound's formation from neoxanthin suggests a potential role in plant defense as a secondary metabolite, there is currently no direct evidence to support its antifeedant activity, nor to compare it with its precursor. The provided experimental protocol offers a standardized method to generate the necessary data to fill this knowledge gap. Future research should focus on conducting these bioassays to quantify and compare the antifeedant effects of this compound and neoxanthin against a range of herbivorous insects. Such studies would provide valuable insights into the chemical ecology of plant-insect interactions and could lead to the development of novel, naturally-derived pest management strategies.

References

A Comparative Guide to Analytical Methods for Grasshopper Ketone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative analytical methods for the quantification of Grasshopper ketone, a C13-apocarotenoid with potential applications in various research fields.[1][2] The selection of an appropriate analytical technique is critical for accurate and reliable quantification, directly impacting research outcomes and drug development timelines. This document outlines the experimental protocols and performance characteristics of common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Overview of Analytical Methods

The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4] Due to the molecular weight of this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior.[5]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A versatile and cost-effective method suitable for the analysis of non-volatile and thermolabile compounds.[6] The presence of a chromophore in the this compound structure allows for its detection using a UV detector.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method that combines the superior separation capabilities of UPLC with the precise detection and quantification of tandem mass spectrometry.[7][8][9] This is often the method of choice for complex matrices and low-level quantification.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the discussed analytical methods. The data presented is a synthesis from studies on similar ketones and apocarotenoids and should be considered as a general guide. Method validation for this compound is recommended for specific applications.

ParameterGC-MSHPLC-UVUPLC-MS/MS
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 20 µg/mL0.05 - 50 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%
Sample Preparation Time Moderate to HighLow to ModerateModerate
Selectivity HighModerateVery High
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as a 1:1 hexane/acetone mixture.[7]

  • Derivatization (Optional): For improved volatility and peak shape, silylation can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane).

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-500.

  • Quantification: Use a characteristic ion for selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • Extraction: Extract this compound using a solvent appropriate for the sample matrix (e.g., methanol, acetonitrile).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (typically in the UV range).

  • Injection Volume: 20 µL.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation:

  • Extraction: Similar to HPLC, extract with a suitable solvent. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

  • Filtration: Filter the extract through a 0.22 µm syringe filter.

  • Dilution: Dilute the sample as needed to fall within the linear range of the instrument.

UPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid to enhance ionization.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound. This requires initial optimization to identify the most intense and specific transitions.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Hexane/Acetone) Sample->Extraction Derivatization Derivatization (Optional, e.g., Silylation) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Inlet GC Inlet Reconstitution->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Source EI Source GC_Column->MS_Source MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification (SIM) Data_Acquisition->Quantification

Caption: Workflow for this compound quantification by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injector HPLC Injector Filtration->Injector HPLC_Column HPLC Separation (C18 Column) Injector->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification (Peak Area) Data_Acquisition->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE Filtration Filtration (0.22 µm) SPE->Filtration Injector UPLC Injector Filtration->Injector UPLC_Column UPLC Separation Injector->UPLC_Column ESI_Source ESI Source UPLC_Column->ESI_Source MS_Analyzers Tandem Mass Analyzer (Triple Quadrupole) ESI_Source->MS_Analyzers Detector Detector MS_Analyzers->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification (MRM) Data_Acquisition->Quantification

Caption: Workflow for this compound quantification by UPLC-MS/MS.

References

Cross-Validation of Grasshopper Ketone's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of Grasshopper ketone, primarily focusing on its anti-inflammatory effects. Due to the current landscape of available research, this guide centers on data from the RAW 264.7 murine macrophage cell line and draws comparisons with other well-established anti-inflammatory compounds.

Executive Summary

This compound, a naturally occurring compound, has demonstrated significant anti-inflammatory properties. In-depth studies in RAW 264.7 macrophage cells reveal its ability to suppress key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While this provides a strong foundation for its potential as a therapeutic agent, a critical gap exists in the literature regarding its cross-validation in other cell lines. This guide summarizes the existing data for this compound and compares its performance with established anti-inflammatory agents like Dexamethasone, Curcumin, and Quercetin, highlighting the need for broader experimental validation.

Comparative Analysis of Anti-inflammatory Activity in RAW 264.7 Cells

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its alternatives in the lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionCitation
This compound100 µg/mLSignificant inhibition (exact % not specified)[1]
Dexamethasone0.1 - 10 µMDose-dependent inhibition[2]
Curcumin11.0 µM (IC50)50%[3]
Quercetin5, 10, 25, 50 µMSignificant inhibition[1]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineConcentration% InhibitionCitation
This compoundIL-60.1 - 100 µg/mLDose-dependent reduction[1]
IL-1β0.1 - 100 µg/mLDose-dependent reduction[1]
TNF-α0.1 - 100 µg/mLDose-dependent reduction[1]
DexamethasoneTNF-α3 µMSignificant inhibition[4]
CurcuminIL-61-10 µMDose-dependent inhibition[5]
TNF-α1-10 µMDose-dependent inhibition[5]
QuercetinIL-6up to 50 µMSignificant inhibition[1][6]
TNF-αup to 50 µMSignificant inhibition[1][6]

Table 3: Cytotoxicity in RAW 264.7 Cells

CompoundConcentrationCell ViabilityCitation
This compoundup to 100 µg/mLNot cytotoxic[1]
Curcumin> 3.125 µg/mLCytotoxic[5]
Quercetinup to 30 µMNot cytotoxic[7]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound in RAW 264.7 cells are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_pathway->Proinflammatory_genes activates transcription factors IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Grasshopper_Ketone This compound Grasshopper_Ketone->MAPK_pathway inhibits phosphorylation Grasshopper_Ketone->NFkB_nucleus inhibits translocation NFkB_nucleus->Proinflammatory_genes activates transcription

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_assays Biological Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Treatment with this compound and/or Alternatives cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay lps_stimulation LPS Stimulation treatment->lps_stimulation treatment->mtt_assay incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO Production) supernatant_collection->griess_assay elisa ELISA (Cytokine Levels) supernatant_collection->elisa western_blot Western Blot (Protein Expression) cell_lysis->western_blot end End mtt_assay->end griess_assay->end elisa->end western_blot->end

Caption: General experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

1. Cell Culture RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or alternative compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

4. Cytokine Analysis (ELISA)

  • Culture and treat RAW 264.7 cells as described for the NO assay.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6, IL-1β, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent anti-inflammatory agent in RAW 264.7 cells, with a mechanism of action involving the NF-κB and MAPK pathways. Its low cytotoxicity in this cell line is also a promising characteristic.

However, the primary limitation in the current body of research is the lack of cross-validation in other cell lines. To establish the broader therapeutic potential of this compound, further studies are imperative. Future research should focus on:

  • Testing in other immune cell lines: Evaluating the effects of this compound in other immune cells, such as primary macrophages, dendritic cells, and T-cells (e.g., Jurkat cells), would provide a more comprehensive understanding of its immunomodulatory properties.

  • Evaluation in cancer cell lines: Given the link between inflammation and cancer, investigating the effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) is a logical next step. These studies should assess not only its anti-inflammatory potential in the tumor microenvironment but also its direct cytotoxic or anti-proliferative effects.

  • In vivo studies: Ultimately, the anti-inflammatory efficacy of this compound needs to be validated in animal models of inflammatory diseases.

References

Comparative study of Grasshopper ketone's efficacy with known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Grasshopper ketone against established anti-inflammatory drugs. The content is based on available preclinical data, focusing on in vitro studies that elucidate the compound's mechanism of action and its potential as a therapeutic agent.

Introduction to this compound and its Anti-Inflammatory Potential

This compound (GK) is a natural compound isolated from the brown alga Sargassum fulvellum.[1][2] Recent in vitro studies have highlighted its significant anti-inflammatory properties. Research has demonstrated that this compound can effectively mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.[1][3] Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, positioning it as a compound of interest for further investigation in the development of novel anti-inflammatory therapies.

Mechanism of Action: A Comparative Overview

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. Its mechanism shows parallels with, and distinctions from, well-known anti-inflammatory drugs.

This compound: The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] By inhibiting the phosphorylation of NF-κB p65 and key MAPK proteins (ERK, JNK, and p38), this compound effectively suppresses the downstream expression of pro-inflammatory mediators.[1]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Diclofenac, Ibuprofen, Indomethacin: The principal mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, NSAIDs reduce prostaglandin production.

Corticosteroids - Dexamethasone: Dexamethasone, a synthetic glucocorticoid, exhibits a broader anti-inflammatory mechanism. It functions by binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes, including those for cytokines and chemokines.

Comparative Efficacy: In Vitro Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and selected anti-inflammatory drugs on key inflammatory markers in LPS-stimulated RAW 264.7 cells. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTargetCell LineIC50 / Inhibition
This compound Nitric Oxide (NO)RAW 264.7Dose-dependent inhibition observed at 0.1-100 µg/mL.[1][3]
TNF-αRAW 264.7Significantly reduced at 0.1-100 µg/mL.[1][3]
IL-6RAW 264.7Significantly reduced at 0.1-100 µg/mL.[1][3]
IL-1βRAW 264.7Significantly reduced at 0.1-100 µg/mL.[1][3]
Diclofenac Nitric Oxide (NO)RAW 264.7IC50: 47.12 ± 4.85 µg/mL[4]
Indomethacin Nitric Oxide (NO)RAW 264.7Significant inhibition reported.[5]
Dexamethasone Nitric Oxide (NO)RAW 264.7Dose-dependent inhibition reported.
TNF-αRAW 264.7Inhibition observed at concentrations above 100 nM.
IL-1βRAW 264.7Inhibition observed at concentrations above 100 nM.

Table 2: Inhibition of Pro-inflammatory Enzymes

CompoundTargetIC50
This compound iNOS Protein ExpressionDose-dependent inhibition observed at 0.1-100 µg/mL.[1][3]
COX-2 Protein ExpressionDose-dependent inhibition observed at 0.1-100 µg/mL.[1][3]
Ibuprofen COX-1~13 µM
COX-2~370 µM
Indomethacin COX-1 & COX-2Non-selective inhibitor

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide, primarily based on the study of this compound's effects on RAW 264.7 cells.

4.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

4.2. Nitric Oxide (NO) Production Assay

  • Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • Methodology:

    • After cell treatment and LPS stimulation, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

4.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Methodology:

    • Culture supernatants are collected after treatment and stimulation.

    • The supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The absorbance is read at a specific wavelength, and the cytokine concentration is determined from a standard curve.

4.4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, and MAPKs).

  • Methodology:

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

Visualized Pathways and Workflows

Diagram 1: this compound's Mechanism of Action

Grasshopper_Ketone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates NFkB_Pathway IκB-NF-κB TLR4->NFkB_Pathway Activates p_MAPKs p-MAPKs MAPK_Pathway->p_MAPKs Phosphorylation NFkB NF-κB NFkB_Pathway->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression p_MAPKs->Gene_Expression Promotes NFkB->Gene_Expression Promotes GK Grasshopper Ketone GK->MAPK_Pathway Inhibits GK->NFkB_Pathway Inhibits Cytokines_NO Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, NO)

Caption: Mechanism of this compound in inhibiting inflammatory pathways.

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_assays Analysis Start Start: RAW 264.7 Cell Culture Pre_treatment Pre-treatment with This compound or Drug Start->Pre_treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pre_treatment->LPS_Stimulation Incubation Incubation (e.g., 24 hours) LPS_Stimulation->Incubation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Incubation->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Incubation->ELISA Western_Blot Protein Expression (Western Blot for iNOS, COX-2) Incubation->Western_Blot Data_Analysis Data Analysis and Efficacy Comparison NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of compounds.

Conclusion

This compound demonstrates significant anti-inflammatory properties in vitro, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism leads to a reduction in the production of key pro-inflammatory mediators, including nitric oxide, TNF-α, IL-6, and IL-1β. While direct quantitative comparisons with established NSAIDs and corticosteroids are limited by the availability of standardized IC50 data, the existing evidence suggests that this compound is a promising natural compound for further anti-inflammatory drug development. Future in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in inflammatory disease models.

References

Validating the Role of Grasshopper Ketone in Insect Chemical Defense: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical defenses of insects are a rich source of bioactive compounds with potential applications in pest management and drug development. Among these, Grasshopper ketone, a C13-norisoprenoid, has been identified in various natural sources, including the defensive secretions of certain grasshopper species. This guide provides a comparative framework for validating the role of this compound in insect chemical defense through established behavioral assays. It offers detailed experimental protocols and a structured comparison with other known defensive compounds found in grasshoppers, particularly the Eastern Lubber Grasshopper (Romalea microptera), a well-studied model for insect chemical defense.

The Chemical Arsenal of Grasshoppers: A Comparative Overview

The defensive secretions of grasshoppers like Romalea microptera are a complex cocktail of compounds, both synthesized by the insect and sequestered from its plant diet. This chemical variability is a key feature of their defense, making it difficult for predators to develop resistance. The known components of the defensive froth of R. microptera include a variety of odorous and irritant compounds.

Defensive Compound ClassSpecific ExamplesKnown Effects
Phenols Phenol, p-cresol, 2,5-dichlorophenolRepellent, irritant, toxic
Terpenes Limonene, α-pineneRepellent, insecticidal
Quinones BenzoquinoneIrritant, toxic
Hypothetical This compound Potential Repellent/Antifeedant

This table summarizes the major classes of compounds identified in the defensive secretions of Romalea microptera and includes this compound as a compound of interest for validation.

Experimental Validation of Defensive Compounds: Behavioral Assays

To validate the defensive role of a specific compound like this compound, a series of behavioral assays are employed. These assays are designed to quantify the compound's effects on predator behavior, such as repellency, feeding deterrence (antifeedant activity), and toxicity. Below are detailed protocols for key behavioral assays, which can be adapted to test this compound against various predators.

Repellency Assays

Repellency assays measure the ability of a compound to deter a predator from approaching or making contact with a treated source.

a) Area Preference Assay (for walking predators like ants):

  • Objective: To determine if a predator avoids an area treated with the test compound.

  • Materials: Petri dish or small arena, filter paper, test compound solution (e.g., this compound in a suitable solvent), control solvent, predator individuals (e.g., common myrmicine ants).

  • Protocol:

    • Cut a circular piece of filter paper to fit the bottom of the petri dish.

    • Divide the filter paper in half. Treat one half with the test compound solution and the other half with the solvent control.

    • Allow the solvent to evaporate completely.

    • Introduce a single predator into the center of the arena.

    • Record the amount of time the predator spends on each half of the filter paper over a set period (e.g., 5-10 minutes).

    • Repeat with a sufficient number of individuals for statistical analysis.

  • Data Analysis: Compare the mean time spent on the treated versus the control side using a paired t-test or Wilcoxon signed-rank test. A significant preference for the control side indicates repellency.

b) Olfactometer Assay (for flying or walking predators sensitive to volatiles):

  • Objective: To assess the response of a predator to the odor of the test compound in the absence of visual or contact cues.

  • Materials: Y-tube or four-arm olfactometer, clean air source, odor sources (test compound on filter paper, solvent control), predator individuals.

  • Protocol:

    • Connect the olfactometer arms to a clean, humidified air stream.

    • Introduce the odor sources at the end of two of the arms (test compound and control).

    • Release a single predator at the base of the main arm.

    • Record the predator's first choice of arm and the time spent in each arm over a defined period.

    • Rotate the arms between trials to avoid positional bias.

  • Data Analysis: Analyze the choice data using a chi-square test and the time data using a t-test or ANOVA. A significant preference for the control arm indicates repellency of the test compound's odor.

Antifeedant (Feeding Deterrence) Assays

Antifeedant assays determine if a compound inhibits feeding when applied to a palatable food source.

a) Choice Test:

  • Objective: To assess if a predator prefers an untreated food source over one treated with the test compound.

  • Materials: Palatable food items (e.g., lettuce for herbivorous insects, a standard bait for predatory insects), test compound solution, solvent control, predator individuals.

  • Protocol:

    • Prepare two identical food items. Treat one with the test compound solution and the other with the solvent control.

    • After the solvent evaporates, place both food items equidistant from the center of an arena.

    • Introduce a single, starved predator into the arena.

    • Measure the amount of each food item consumed over a specific period (e.g., 24 hours). This can be done by weight or by measuring the area consumed.

  • Data Analysis: Compare the consumption of the treated and control food items using a paired t-test. A significantly lower consumption of the treated food indicates antifeedant properties.

b) No-Choice Test:

  • Objective: To measure the absolute deterrence of a compound on feeding.

  • Materials: Same as the choice test.

  • Protocol:

    • Provide a single, treated food item to a starved predator.

    • In a separate arena, provide a control (solvent-treated) food item to another starved predator.

    • Measure the amount of food consumed in each condition over a set period.

  • Data Analysis: Compare the consumption of the treated food to the control food using an independent t-test.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for validating the chemical defense properties of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Behavioral Assays cluster_analysis Data Analysis & Conclusion Compound This compound Solution Repellency Repellency Assays (Area Preference, Olfactometer) Compound->Repellency Antifeedant Antifeedant Assays (Choice, No-Choice) Compound->Antifeedant Toxicity Toxicity Assays (Topical, Ingestion) Compound->Toxicity Predator Predator Species (e.g., Ants, Birds) Predator->Repellency Predator->Antifeedant Predator->Toxicity Analysis Statistical Analysis Repellency->Analysis Antifeedant->Analysis Toxicity->Analysis Conclusion Validate Defensive Role Analysis->Conclusion

Caption: Workflow for validating the chemical defense role of this compound.

Signaling Pathway of Chemical Defense Perception

When a predator encounters a chemically defended insect, a signaling cascade is initiated upon detection of the defensive compounds. The following diagram illustrates a generalized pathway for the perception of a chemical deterrent leading to a behavioral response in a predator.

Chemical_Defense_Signaling cluster_stimulus Stimulus cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response GK This compound Receptor Chemosensory Receptors (Olfactory/Gustatory) GK->Receptor Binding Neuron Sensory Neuron Activation Receptor->Neuron Brain Signal Processing in Brain Neuron->Brain Behavior Aversive Behavior (Avoidance, Rejection) Brain->Behavior

Caption: Generalized signaling pathway of a predator's response to a chemical deterrent.

Conclusion

Validating the defensive role of this compound requires a systematic approach employing a suite of behavioral assays. By comparing its effects to those of known defensive compounds and understanding the underlying perceptual pathways, researchers can gain a comprehensive understanding of its potential as a natural pest control agent or a lead compound for drug discovery. The protocols and frameworks provided in this guide offer a robust starting point for such investigations.

Independent Verification of NMR Data for Grasshopper Ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the originally published Nuclear Magnetic Resonance (NMR) data for Grasshopper ketone with independently reported data. This analysis serves to verify the structural assignment and provide a reliable spectroscopic benchmark for this naturally occurring allenic ketone.

Introduction

This compound, a structurally unique C13-norisoprenoid, was first isolated from the defensive secretion of the eastern lubber grasshopper, Romalea microptera. Its intriguing allenic functionality and potential biological activity have made it a subject of interest for synthetic chemists and natural product researchers. The definitive structural elucidation of any novel compound relies heavily on the accuracy and reproducibility of its spectroscopic data. This guide focuses on the independent verification of the published NMR data for this compound, a critical step in confirming its molecular architecture.

Comparison of Published NMR Data

The initial characterization of this compound was reported by Meinwald et al. in 1968. Shortly after, an independent synthesis of racemic this compound was published by Russell and Weedon in 1969, providing the first opportunity for a comparative analysis of the NMR data.

What follows is a comparison of the available ¹H NMR data. At the time of the original publications, ¹³C NMR spectroscopy was not a routine technique, which explains its absence in these early reports. To date, a complete, independently verified ¹³C NMR dataset for this compound has not been found in the accessible literature.

Table 1: Comparison of ¹H NMR Data for this compound

Proton Assignment (Structure Below) Original Data (Meinwald et al., 1968) *Independent Verification (Russell and Weedon, 1969; in CDCl₃) [1]
3 x CH₃ (gem-dimethyl & C2-CH₃)Data not accessible8.85 (3H), 8.64 (3H), 8.58 (3H) (τ values)
CH₂Data not accessible8.34 (4H, m) (τ value)
CH₃ (acetyl)Data not accessible7.33 (3H) (τ value)
CH-OHData not accessible5.71 (1H, m) (τ value)
Allenic CHData not accessible4.17 (1H) (τ value)

The specific chemical shift values from the original 1968 publication by Meinwald et al. could not be retrieved from the available literature. The data from Russell and Weedon is presented in the tau (τ) scale, which was common at the time (τ = 10 - δ). Modern PPM values can be calculated accordingly.

Structure of this compound:

A flowchart illustrating the process of independent data verification.

Conclusion

The independent synthesis of this compound by Russell and Weedon in 1969 provided a crucial, albeit partial, verification of the originally reported ¹H NMR data. The reported good agreement between the spectra of the natural and synthetic samples lends strong support to the proposed structure. However, a complete and modern verification, including a full assignment of both ¹H and ¹³C NMR spectra, preferably with 2D NMR techniques, is still lacking in the accessible scientific literature. Such a study would be a valuable contribution to the field of natural product chemistry, providing a definitive and comprehensive spectroscopic reference for this fascinating molecule.

References

A comparative analysis of the biosynthetic pathways of Grasshopper ketone in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed biosynthetic pathways of Grasshopper ketone, a C13-apocarotenoid, in the Eastern lubber grasshopper (Romalea microptera) and two plant species, Schisandra sphenanthera and Inula japonica. While the complete enzymatic pathways have not been fully elucidated in these organisms, this document synthesizes current knowledge on apocarotenoid biosynthesis to propose a plausible route and highlights areas for future research.

Proposed Biosynthetic Pathway of this compound

This compound is characterized by an allenic bond and a ketone group, structural features that strongly suggest its origin from the oxidative cleavage of an allenic xanthophyll precursor. The most likely candidate for this precursor is neoxanthin, a common carotenoid in plants. The proposed biosynthesis initiates with the cleavage of the polyene chain of neoxanthin by a specific Carotenoid Cleavage Dioxygenase (CCD), followed by enzymatic modifications to yield the final product.

The key transformation is hypothesized to be a 9,10 (or 9',10') cleavage of neoxanthin, catalyzed by a CCD enzyme. This cleavage would generate a C13 allenic apocarotenoid and a C27 fragment. Subsequent enzymatic reduction and oxidation steps would then lead to the formation of this compound.

Grasshopper_Ketone_Biosynthesis cluster_carotenoid Carotenoid Precursor cluster_cleavage Oxidative Cleavage cluster_intermediates Intermediate Modification cluster_product Final Product Neoxanthin Neoxanthin CCD Carotenoid Cleavage Dioxygenase (CCD) Neoxanthin->CCD Intermediate Allenic Apocarotenoid Intermediate CCD->Intermediate Cleavage at 9,10 or 9',10' GK This compound Intermediate->GK Reduction/Oxidation

Figure 1: Proposed biosynthetic pathway of this compound.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of this compound likely varies across different species, particularly concerning the origin of the carotenoid precursor. The following table summarizes the hypothesized pathways in Romalea microptera, Schisandra sphenanthera, and Inula japonica.

SpeciesSource of Carotenoid PrecursorPutative PrecursorKey Enzyme (Hypothesized)Supporting Evidence & Notes
Romalea microptera DietaryNeoxanthinInsect Carotenoid Cleavage Oxygenase (CCO)Most insects do not synthesize carotenoids de novo and obtain them from their plant-based diet. The specific CCO in R. microptera responsible for this cleavage is currently unknown.
Schisandra sphenanthera EndogenousNeoxanthinPlant Carotenoid Cleavage Dioxygenase (e.g., CCD1, CCD4)As a plant, it synthesizes its own carotenoids. While the carotenoid profile is not extensively detailed, the presence of neoxanthin is highly probable. The specific CCD isoform is yet to be identified.
Inula japonica EndogenousNeoxanthinPlant Carotenoid Cleavage Dioxygenase (e.g., CCD1, CCD4)Studies have confirmed the presence of neoxanthin in Inula species. The specific CCD involved in this compound formation has not been characterized.

Experimental Protocols

To further investigate the proposed biosynthetic pathway, the key enzyme, a Carotenoid Cleavage Dioxygenase, needs to be identified and characterized. The following is a general experimental workflow for this purpose.

Experimental_Workflow A 1. Candidate Gene Identification B 2. Heterologous Expression A->B Cloning into expression vector C 3. Protein Purification B->C e.g., E. coli expression system D 4. In Vitro Enzyme Assay C->D Affinity chromatography E 5. Product Identification D->E Incubation with substrate (Neoxanthin) F 6. Kinetic Analysis E->F LC-MS, GC-MS analysis

Figure 2: Experimental workflow for CCD characterization.
Detailed Methodology for In Vitro Characterization of a Candidate Carotenoid Cleavage Dioxygenase

1. Candidate Gene Identification and Cloning:

  • Based on sequence homology to known plant or insect CCDs, identify candidate genes from the transcriptome or genome of the target species.

  • Amplify the full-length coding sequence of the candidate gene using PCR.

  • Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-20°C) for several hours to enhance soluble protein production.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Elute the purified protein and confirm its purity and size by SDS-PAGE.

4. In Vitro Enzyme Assay:

  • Prepare the carotenoid substrate (neoxanthin) by dissolving it in a small amount of an organic solvent (e.g., acetone) and then diluting it into the reaction buffer containing a detergent (e.g., Tween 20) to form micelles.

  • The reaction mixture should contain the purified enzyme, the substrate, a buffer (e.g., phosphate buffer, pH 7.0-8.0), and a reducing agent (e.g., ascorbate).

  • Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

5. Product Identification:

  • Extract the products from the reaction mixture with an organic solvent.

  • Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and a mass spectrometer (LC-MS) for identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile products after derivatization if necessary.

  • Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

6. Kinetic Analysis:

  • To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of the substrate.

  • Quantify the product formation at each substrate concentration.

  • Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

This comprehensive guide provides a foundational understanding of the likely biosynthetic pathways of this compound and offers a clear experimental path for their elucidation and comparison across different species. Further research is needed to identify the specific enzymes and intermediates involved, which will provide valuable insights into the metabolic diversity of apocarotenoids in the natural world.

Safety Operating Guide

Proper Disposal of Grasshopper Ketone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. Grasshopper ketone, an aromatic ketone, requires careful handling and disposal as part of a comprehensive laboratory safety plan. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. This guide provides essential procedural steps for the safe disposal of this compound, adhering to general laboratory waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar ketones, the following PPE is recommended:

  • Protective Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Proper Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste collection program.[1][2] Under no circumstances should it be poured down the drain or allowed to evaporate in a fume hood.[1]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
  • Do not mix this compound waste with other incompatible waste streams.[3][4] Store it in a designated and properly labeled container.

2. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[2][3][5] Glass or polyethylene containers are generally suitable for organic solvents.
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added.
  • Storage: Keep the waste container closed at all times, except when adding waste.[2][3][4] Store the container in a designated satellite accumulation area within the laboratory.[2][3]

3. Disposal of Empty Containers:

  • A container that has held this compound is not considered empty until it has been triple-rinsed.[1][4]
  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1][4]
  • Once properly rinsed, deface all chemical labels on the container before disposing of it as regular trash.[1]

4. Arranging for Chemical Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.[2]

Quantitative Data Summary
ParameterGuidelineCitation
Maximum Hazardous Waste Volume No more than 55 gallons of hazardous waste may be accumulated in a satellite accumulation area.[6]
Maximum Acutely Hazardous Waste No more than 1 quart of acutely hazardous (P-listed) waste may be accumulated.[6]
Storage Time Limit Partially filled, properly labeled hazardous waste containers may remain in a satellite accumulation area for up to one year.[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_0 Laboratory Operations cluster_1 Disposal Pathway start Generate Grasshopper Ketone Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area container->store request_pickup Request EHS Waste Pickup store->request_pickup disposal Proper Disposal by Hazardous Waste Facility request_pickup->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Grasshopper ketone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Grasshopper Ketone

This guide provides crucial safety and logistical information for the handling and disposal of this compound (C13H20O3), a naturally occurring enone and a member of the allenes class of organic compounds.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general safety protocols for handling ketones in a laboratory setting. Researchers should handle this compound with care, assuming it may present hazards similar to other ketones, which can range from flammable to toxic.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionMaterial/StandardRationale
Hands Chemical-resistant glovesButyl rubber, Polyvinyl alcohol (PVA), or specialized ketone-resistant gloves (e.g., Ketodex, Ketochem).[4][5][6]Provides protection against skin contact and absorption. Ketones can degrade common glove materials.
Eyes Safety goggles or a face shieldANSI Z87.1-ratedProtects against splashes and vapors that can cause serious eye irritation.[3]
Body Laboratory coatStandard lab coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.NIOSH-approved respiratorMinimizes inhalation of potentially harmful vapors, which can cause respiratory irritation, dizziness, or other health effects.[2][3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) is accessible.[2]

    • Locate the nearest safety shower and eyewash station.

  • Handling :

    • Always wear the recommended PPE as outlined in the table above.

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge, as ketones can be flammable.[2]

    • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

    • Keep the container tightly closed when not in use to prevent evaporation and vapor accumulation.[2]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.

  • Waste Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in general waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Proper Storage handling->storage decon Decontamination handling->decon storage->handling waste Waste Collection decon->waste disposal Waste Disposal waste->disposal

Caption: Logical workflow for handling this compound safely.

References

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